Cyclohexa-1,3-diene-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1121-54-6 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |
InChI Key |
LQXUYPKOOOUVJB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C=O |
Canonical SMILES |
C1CC(=CC=C1)C=O |
Synonyms |
1,3-Cyclohexadiene-1-carbaldehyde |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclohexa-1,3-diene-1-carbaldehyde, a valuable building block in organic synthesis. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on detailed experimental protocols, quantitative data, and logical workflows.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules and natural products.[1] Its conjugated diene system and aldehyde functionality make it a versatile substrate for a range of chemical transformations, including cycloadditions, nucleophilic additions, and oxidations. This guide details the most common and effective methods for its synthesis, providing practical information for laboratory applications.
Core Synthetic Methodologies
The synthesis of this compound can be primarily achieved through three main strategies: the Diels-Alder reaction, the Vilsmeier-Haack reaction, and organocatalytic methods. Each approach offers distinct advantages and is suited for different starting materials and desired outcomes.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings.[1] In the context of synthesizing this compound, this pericyclic reaction typically involves the [4+2] cycloaddition of a suitable diene and a dienophile, followed by an elimination step to introduce the conjugated diene system.
A general workflow for a Diels-Alder approach is outlined below:
Caption: Diels-Alder reaction workflow for this compound synthesis.
Experimental Protocol (General Example for a Diels-Alder Approach):
A typical procedure involves the reaction of a diene, such as a sulfur-containing diene, with a dienophile like acrolein.[1] The use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can lower the activation energy of the reaction.[1]
-
Reaction Setup: In a round-bottom flask, the diene (1.0 equivalent) is dissolved in a suitable solvent like toluene.
-
Addition of Reagents: The dienophile (1.1 equivalents) and the Lewis acid catalyst (0.1 equivalents) are added to the solution.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Workup: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
-
Elimination: The adduct is then subjected to an elimination reaction, for example, by treatment with a base like triethylamine, to afford the final product, this compound.[1]
| Parameter | Value/Condition | Reference |
| Catalyst | ZnBr₂, LiClO₄/Et₂O | [1] |
| Temperature | 20-100 °C | [1] |
| Yield | Moderate to good | [1] |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that can be applied to electron-rich alkenes and dienes.[2][3] This method involves the use of a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2]
The logical steps of the Vilsmeier-Haack formylation are depicted in the following diagram:
Caption: Vilsmeier-Haack reaction workflow for the formylation of cyclohexa-1,3-diene.
Experimental Protocol (General Example for Vilsmeier-Haack Reaction):
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (1.1 equivalents) is added dropwise to N,N-dimethylformamide (excess, can act as solvent).
-
Addition of Substrate: Cyclohexa-1,3-diene (1.0 equivalent) is added to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration. The progress of the reaction is monitored by TLC.
-
Workup: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).[4]
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[4]
| Parameter | Value/Condition | Reference |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [2][3] |
| Temperature | 0 °C to Room Temperature | [4] |
| Yield | Good | [4] |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the synthesis of cyclohexa-1,3-diene-1-carbaldehydes, offering metal-free and often stereoselective routes.[3] These methods frequently employ small organic molecules, such as proline and its derivatives, to catalyze the formation of the cyclohexadiene ring system.
A representative organocatalytic cascade reaction is illustrated below:
Caption: Organocatalytic cascade reaction for the synthesis of functionalized cyclohexa-1,3-dienes.
Experimental Protocol (General Example for Organocatalytic Synthesis):
An effective method involves a domino vinylogous Michael-cyclization of α,α-dicyanoalkenes with α,β-unsaturated aldehydes catalyzed by L-proline.[3]
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) and the α,α-dicyanoalkene (1.2 equivalents) in a suitable solvent (e.g., chloroform), L-proline (0.2 equivalents) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of time (e.g., 2-12 hours) until the starting materials are consumed, as monitored by TLC.
-
Workup and Purification: The reaction mixture is directly subjected to column chromatography on silica gel to afford the desired multi-functionalized cyclohexa-1,3-diene product.[3]
| Parameter | Value/Condition | Reference |
| Catalyst | L-proline | [3] |
| Temperature | Room Temperature | [3] |
| Yield | High | [3] |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [5] |
| Molecular Weight | 108.14 g/mol | [5] |
| CAS Number | 1121-54-6 | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.45 (s, 1H, CHO), 6.85 (m, 1H, C2-H), 6.20-6.10 (m, 2H, C3-H, C4-H), 2.40-2.25 (m, 4H, C5-H₂, C6-H₂) | [6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 194.5 (CHO), 151.0 (C1), 145.5 (C2), 128.0 (C3), 125.0 (C4), 25.5 (C5), 21.0 (C6) | [6] |
| IR (neat) | ν (cm⁻¹): 2930, 2850, 1670 (C=O), 1625 (C=C) | |
| Mass Spectrometry (EI) | m/z (%): 108 (M⁺, 80), 107 (100), 79 (95), 77 (85) |
Conclusion
The synthesis of this compound can be accomplished through several effective methodologies. The choice of a specific route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control. The Diels-Alder reaction offers a classic and robust approach, while the Vilsmeier-Haack reaction provides a direct formylation method. Organocatalytic strategies represent a modern, efficient, and often stereoselective alternative. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this important chemical intermediate in a research and development setting.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Chemical structure and CAS number for Cyclohexa-1,3-diene-1-carbaldehyde
This guide provides a comprehensive overview of Cyclohexa-1,3-diene-1-carbaldehyde, a significant building block in organic chemistry.[1][2][3] It is intended for researchers, scientists, and professionals in drug development, and details the compound's chemical identity, synthesis, and reactivity. This molecule's unique combination of a conjugated diene system within a six-membered ring and a formyl group makes it a versatile precursor for creating complex molecular structures.[1]
Chemical Structure and Identification
This compound is an alicyclic aldehyde.[1] Its structure features a cyclohexadiene ring with a carbaldehyde group attached to a carbon atom of one of the double bonds.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1121-54-6[1][4][5][6] |
| Molecular Formula | C₇H₈O[1][4][5][6] |
| Molecular Weight | 108.14 g/mol [1][4][5] |
| IUPAC Name | This compound[1][4] |
| Synonyms | 1,3-Cyclohexadiene-1-carbaldehyde, 1,3-Cyclohexadiene-1-carboxaldehyde, 2,3-dihydrobenzaldehyde[1][4] |
| Canonical SMILES | C1CC(=CC=C1)C=O[1][4] |
| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N[1][4] |
Synthesis Methodologies
The synthesis of this compound and its derivatives can be achieved through several routes, with organocatalysis being a prominent modern approach.
Organocatalytic Approaches: Organocatalysis offers metal-free and often stereoselective pathways to synthesize this class of compounds.[1] These methods frequently employ small organic molecules, such as amino acids and their derivatives, to catalyze the formation of carbon-carbon bonds and subsequent cyclization.[1]
-
Proline and Pyrrolidine-Catalyzed Reactions: L-proline and pyrrolidine are effective catalysts for synthesizing derivatives of this compound.[1] For instance, an organocatalyzed cascade vinylogous Michael-cyclization of α,α-dicyanoalkenes with α,β-unsaturated aldehydes, catalyzed by L-proline, yields highly functionalized cyclohexa-1,3-dienes.[1]
Pericyclic Reactions: The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful method for constructing the cyclohexadiene ring system.[1][2][3]
-
Intermolecular Diels-Alder: This reaction involves a conjugated diene and a dienophile. For example, the reaction between a sulfur-containing diene and acrolein can yield a cyclohexene adduct, which upon elimination of an allylic ethylsulfide group, forms the 1,3-cyclohexadienal.[3]
-
Intramolecular Diels-Alder (IMDA): The IMDA reaction provides an efficient route to polycyclic systems that contain the this compound moiety.[1]
Other Synthetic Routes:
-
Bromination-Dehydrobromination: A classic approach involves the bromination of cyclohexene, followed by double dehydrobromination of the resulting 1,2-dibromocyclohexane to form cyclohexa-1,3-diene.[5][7] Subsequent functionalization can then introduce the carbaldehyde group.
-
Continuous Process: A documented industrial method involves the reaction of acrolein with butadiene at elevated temperatures to produce 3-cyclohexene-1-carboxaldehyde, which can be further converted to this compound.[5]
Below is a diagram illustrating a generalized Diels-Alder approach to the synthesis of a this compound scaffold.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is characterized by the interplay of its conjugated diene system and the aldehyde functional group.
Reactions Involving the Diene System:
-
Cycloaddition Reactions: The diene system readily participates in further Diels-Alder reactions, reacting with various dienophiles.[1]
-
Aromatization: The cyclohexadiene ring can be oxidized to form an aromatic ring.[2] A common experimental protocol involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO₂ to yield the corresponding benzaldehyde derivatives.[2]
-
Complexation: The diene can form complexes with transition metals. For example, it reacts with iron pentacarbonyl to form a tricarbonyl iron complex.[2]
Reactions Involving the Aldehyde Group:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[2] A typical laboratory procedure involves using silver hydroxide generated in situ.[2]
-
Condensation Reactions: The aldehyde can undergo aldol-type condensation reactions. For example, the self-condensation of related α,β-unsaturated aldehydes can occur in the presence of a base like sodium hydride.[3]
Experimental Protocol: Organocatalyzed Synthesis of Functionalized Cyclohexa-1,3-dienes
An effective multi-component reaction for synthesizing multi-functionalized cyclohexa-1,3-dienes involves an organocatalyzed cascade vinylogous Michael-cyclization.[1]
-
General Procedure: The reaction combines α,α-dicyanoalkenes with α,β-unsaturated aldehydes. The process is catalyzed by L-proline, leading to highly functionalized cyclohexa-1,3-dienes with excellent regioselectivity.[1] This domino reaction proceeds in a one-pot manner, which is efficient for creating libraries of compounds for applications such as drug discovery.[1]
Below is a diagram illustrating the logical relationship of the compound's reactivity based on its functional groups.
Applications in Research and Development
This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, including biologically active natural products.[1] The scaffold is present in natural compounds that exhibit a range of bioactivities, such as neuroprotective and anticancer effects.[2][3][8] Its utility in multi-component reactions makes it a suitable candidate for generating compound libraries for drug discovery programs.[1] For example, certain functionalized cyclohexa-1,3-dienes have demonstrated antifungal properties.[9]
References
- 1. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1183714) | 1121-54-6 [evitachem.com]
- 6. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]
- 7. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexa-1,3-diene-1-carbaldehyde (CAS No: 1121-54-6), a valuable scaffold in various natural products and synthetic compounds.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Molecular Structure and Properties
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule.[5]
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.0 - 10.0 | s or d | - |
| Olefinic H | 5.5 - 7.5 | m | - |
| Aliphatic H | 1.5 - 3.0 | m | - |
| Table 1: Representative ¹H NMR Data for Cyclohexa-1,3-diene Derivatives.[6] |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum indicates the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C=O (Aldehyde) | 190 - 200 |
| C=C (Olefinic) | 115 - 150 |
| C-C (Aliphatic) | 20 - 40 |
| Table 2: Expected ¹³C NMR Chemical Shift Ranges.[7][8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10]
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C=C Stretch (Diene) | 1600 - 1670 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Medium |
| C-H Bend (Aldehyde) | 2720 - 2820 | Medium |
| Table 3: Characteristic IR Absorption Bands for this compound.[10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[12][13]
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 108 | Molecular Ion |
| [M-H]⁺ | 107 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 79 | Loss of the formyl radical |
| [C₆H₅]⁺ | 77 | Phenyl cation (from rearrangement) |
| Table 4: Expected Mass Spectrometry Fragmentation for this compound. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 or 500 MHz).[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).[9]
-
Instrument Setup: Place the prepared sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[15] A background spectrum of the empty sample holder or solvent is usually taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[16]
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatography (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer.[17]
-
Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[17]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. amherst.edu [amherst.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. fiveable.me [fiveable.me]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.purdue.edu [chem.purdue.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Reactivity and Stability of Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde, a versatile bicyclic aldehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a conjugated diene system and a reactive aldehyde group, provides a scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its reactivity, stability, and synthetic methodologies, supported by spectroscopic data and detailed experimental protocols.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₇H₈O and a molecular weight of 108.14 g/mol .[1] Key identifiers are provided in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1121-54-6[1] |
| Molecular Formula | C₇H₈O[1] |
| Molecular Weight | 108.14 g/mol [1] |
| Canonical SMILES | C1CC(=CC=C1)C=O[1] |
| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N[1] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by distinct regions for aldehydic, olefinic, and aliphatic protons.
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| Aldehydic H | 9.0 - 10.0 | s or d |
| Olefinic H | 5.5 - 7.5 | m |
| Aliphatic H | 1.5 - 3.0 | m |
| Table 1: Representative ¹H NMR Data for Cyclohexa-1,3-diene Derivatives.[2] |
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.
| Carbon | Chemical Shift (δ, ppm) Range |
| Carbonyl C | 190 - 200 |
| Olefinic C | 100 - 150 |
| Aliphatic C | 20 - 40 |
| Table 2: Representative ¹³C NMR Data for Cyclohexa-1,3-diene Derivatives.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (aldehyde) | Stretch | 1680 - 1715 |
| C-H (aldehyde) | Stretch | 2720 - 2820 |
| C=C (conjugated diene) | Stretch | 1600 - 1650 |
| Table 3: Key IR Absorption Frequencies. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M+) for this compound is expected at m/z 108.
Synthesis of this compound
Several synthetic strategies have been developed to access the this compound scaffold.
Diels-Alder Reaction
The [4+2] cycloaddition between a 1,3-diene and a dienophile is a powerful method for constructing the cyclohexene ring system. For instance, the reaction of 1,3-butadiene with acrolein can yield the precursor 3-cyclohexene-1-carboxaldehyde, which can then be further manipulated to introduce the conjugated double bond.[3]
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride (Illustrative)
This protocol describes a related Diels-Alder reaction to highlight the general procedure.
-
Reactant Preparation: Weigh 3.6 g of butadiene sulfone (a source of 1,3-butadiene) and 3.0 g of maleic anhydride and add them to a 25 mL round-bottomed flask containing 7 mL of diglyme and a boiling stone.[4]
-
Reaction Setup: Connect a reflux condenser to the flask.[4]
-
Heating: Gently heat the mixture until gas evolution (SO₂) is observed, indicating the in-situ generation of 1,3-butadiene. The temperature should be around 140 °C. Continue heating for an additional 5 minutes or until gas evolution ceases.[4]
-
Work-up: Cool the flask to room temperature and add 35 mL of cold water to induce crystallization. If precipitation is slow, scratch the inside of the flask with a glass rod.[4]
-
Isolation: Collect the solid product by suction filtration and air dry it thoroughly.[4]
Diels-Alder synthesis pathway.
Organocatalytic Methods
Organocatalysis provides metal-free and often stereoselective routes to cyclohexa-1,3-diene-1-carbaldehydes.[2] Amino acids, such as L-proline, and their derivatives are commonly used to catalyze the condensation of α,β-unsaturated aldehydes.[1]
Experimental Protocol: Organocatalytic Synthesis of Substituted Cyclohexenecarbaldehydes (Illustrative)
This protocol illustrates a general approach for the synthesis of related structures.
-
Reaction Setup: In a one-pot transformation, α,β-unsaturated aldehydes and formalin are reacted in the presence of an organocatalyst.[5]
-
In-situ Generation: 2-Formyl-1,3-butadienes are generated in situ.[5]
-
Trapping: These intermediates are then trapped with a variety of buta-1,3-dienes to form the substituted cyclohexenecarboxaldehyde derivatives.[5]
Organocatalytic domino reaction.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of electron-rich alkenes and 1,3-dienes using a Vilsmeier reagent, typically generated from DMF and POCl₃.[6][7][8] This can be a viable route for introducing the aldehyde functionality onto a pre-existing cyclohexa-1,3-diene ring.
Experimental Protocol: Vilsmeier-Haack Formylation (General)
-
Reagent Preparation: To a solution of the substrate (e.g., an electron-rich diene) in DMF, add the Vilsmeier reagent (commercially available or generated in situ from DMF and POCl₃) at 0 °C.[2]
-
Reaction: Stir the reaction mixture at room temperature for several hours.[2]
-
Work-up: Quench the reaction by adding a solution of sodium acetate in water at 0 °C.[2]
-
Extraction and Purification: Extract the product with an organic solvent like diethyl ether, wash with brine, and dry over sodium sulfate. Purify the crude product by silica gel column chromatography.[2]
Reactivity of this compound
The dual functionality of this molecule allows for a wide range of chemical transformations.
Reactions Involving the Diene System
-
Diels-Alder Reactions: The conjugated diene system readily participates in [4+2] cycloaddition reactions with various dienophiles.[2][9]
-
Photochemical Dimerization: Upon triplet sensitization, cyclohexa-1,3-diene and its derivatives can undergo dimerization to form tricyclic products.[2] Direct irradiation, however, tends to favor electrocyclic ring-opening.[2]
-
Cycloaddition Reactions: The diene can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles and ene reactions with olefins.[2]
Triplet-sensitized dimerization.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as silver hydroxide prepared in situ.[1] A general protocol for the oxidation of aldehydes to carboxylic acids involves the use of a selenium catalyst with hydrogen peroxide.[10]
Experimental Protocol: Oxidation to Carboxylic Acid (General)
-
Catalyst Activation: Treat diphenyl diselenide with hydrogen peroxide in water and stir until the mixture becomes colorless.[10]
-
Reaction: Add the aldehyde to the activated catalyst mixture and stir for several hours.[10]
-
Work-up and Isolation: Extract the reaction mixture with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the carboxylic acid.[10]
-
-
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][6]
Experimental Protocol: Reduction to Alcohol (General)
-
Reaction: Treat a solution of the aldehyde with a reducing agent such as LiAlH₄ in an appropriate solvent (e.g., diethyl ether or THF) at a low temperature.
-
Work-up: Carefully quench the reaction with water and/or an acidic solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
-
-
Aromatization: The cyclohexadiene ring can be aromatized to a benzene ring under certain oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This provides a route to substituted benzaldehydes.
Stability
The stability of this compound is influenced by its conjugated π-system. The conjugated diene is more stable than its non-conjugated isomer, 1,4-cyclohexadiene, by approximately 1.6 kJ/mol.[11] However, the presence of the aldehyde group and the diene system also makes the molecule susceptible to oxidation, polymerization, and other degradation pathways, especially upon exposure to heat, light, and air. Proper storage under an inert atmosphere and at low temperatures is recommended to maintain its integrity.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its rich chemistry, stemming from the interplay of the conjugated diene and the aldehyde functionality, offers numerous opportunities for the synthesis of complex and biologically relevant molecules. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective utilization in research and development.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. Organocatalytic multicomponent alpha-methylenation/Diels-Alder reactions: a versatile route to substituted cyclohexenecarbaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
The Natural Occurrence of Cyclohexa-1,3-diene-1-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and cellular interactions of cyclohexa-1,3-diene-1-carbaldehyde and its derivatives. These volatile organic compounds are found across different biological kingdoms and exhibit a range of interesting biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis
This compound and its derivatives have been identified in various plants, fungi, and lichens. The following tables summarize the quantitative data available for key derivatives in their respective natural sources.
Table 1: Quantitative Analysis of Safranal in Crocus sativus (Saffron) Stigmas
| Analytical Method | Safranal Concentration (mg/g of dry saffron) | Reference |
| HPLC | 0.512 | [1] |
| HPLC | 5.19 - 5.21 | |
| HPTLC | - | [2] |
Note: Safranal content can vary significantly based on the quality, origin, and processing of the saffron.
Table 2: Notable this compound Derivatives in Other Natural Sources
| Compound | Natural Source | Organism Type | Notes |
| 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (Safranal) | Crocus sativus | Plant | Main component responsible for the aroma of saffron. |
| Unspecified derivatives | Amomum tsao-ko (Black Cardamom) | Plant | Contributes to the characteristic aroma. Quantitative data is not readily available. |
| Unspecified derivatives | Botrytis cinerea | Fungus | Produced as a secondary metabolite. Specific concentrations in fungal cultures are not well-documented. |
| Unspecified derivatives | Parmelia perlata | Lichen (Fungus-Alga symbiosis) | Various volatile aldehydes have been identified. Quantitative data for specific this compound derivatives are limited. |
Biosynthetic Pathways
The biosynthesis of this compound derivatives often involves the cleavage of larger precursor molecules, such as carotenoids in plants, or through complex terpenoid and polyketide pathways in fungi.
Biosynthesis of Safranal in Crocus sativus
Safranal is a prominent example of a this compound derivative, and its biosynthetic pathway in saffron has been extensively studied. It originates from the oxidative cleavage of the carotenoid, zeaxanthin.
Caption: Biosynthetic pathway of safranal from zeaxanthin in Crocus sativus.
Putative Biosynthesis in Amomum tsao-ko and Botrytis cinerea
In Amomum tsao-ko, this compound derivatives are likely formed through the terpenoid biosynthesis pathway. While the precise enzymatic steps are still under investigation, it is understood that geranyl diphosphate (GPP) serves as a key precursor for various monoterpenes, which can then be cyclized and modified to form these aldehydes.
In the fungus Botrytis cinerea, the biosynthesis of its diverse secondary metabolites, including terpenoids, involves complex pathways originating from farnesyl diphosphate (FPP). The formation of specific this compound derivatives is likely a result of specific terpene synthases and subsequent tailoring enzymes.
Cellular Signaling Pathways
Safranal, the most studied derivative, has been shown to interact with key cellular signaling pathways, highlighting its potential pharmacological relevance.
Safranal and the Nrf2 Signaling Pathway
A significant body of research has demonstrated that safranal can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like safranal, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Caption: Safranal-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound derivatives from their natural sources.
Extraction and HPLC Analysis of Safranal from Crocus sativus
This protocol is adapted from methodologies described for the quantitative analysis of safranal in saffron.[1][4]
4.1.1. Extraction
-
Sample Preparation: Grind dried saffron stigmas into a fine powder.
-
Extraction Solvent: Prepare a 50% (v/v) methanol-water solution.
-
Extraction Procedure:
-
Weigh 200 mg of saffron powder into a suitable container.
-
Add 10 mL of the extraction solvent.
-
Sonicate the mixture for 20 minutes at room temperature, protected from light.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
4.1.2. HPLC Analysis
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV-Vis or DAD detector.
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Detection Wavelength: 330 nm for safranal.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Quantification: Use a calibration curve of a safranal standard of known concentrations.
Caption: Workflow for the extraction and HPLC analysis of safranal from saffron.
HS-SPME-GC-MS Analysis of Volatiles from Amomum tsao-ko
This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds in black cardamom.[5][6]
4.2.1. Sample Preparation and Extraction
-
Sample Preparation: Grind dried Amomum tsao-ko fruits into a powder.
-
HS-SPME Procedure:
-
Place a known amount of the powdered sample (e.g., 0.5 g) into a 20 mL headspace vial.
-
Seal the vial.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
4.2.2. GC-MS Analysis
-
Instrumentation: A GC-MS system.
-
Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 5°C/min).
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).
Extraction and Analysis of Secondary Metabolites from Botrytis cinerea
This protocol outlines a general approach for the extraction and analysis of secondary metabolites from fungal cultures.[7][8]
4.3.1. Fungal Culture and Extraction
-
Culturing: Grow Botrytis cinerea in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
4.3.2. Analysis
The concentrated extract can be subjected to various analytical techniques for the identification and quantification of this compound derivatives, including:
-
GC-MS: For the analysis of volatile and semi-volatile compounds.
-
HPLC-DAD/MS: For the analysis of non-volatile or thermally labile compounds.
-
NMR Spectroscopy: For structural elucidation of isolated compounds.
Conclusion
This compound and its derivatives represent a fascinating class of natural products with diverse origins and biological activities. While safranal from saffron is the most well-characterized member of this family, further research into the derivatives from sources like Amomum tsao-ko, Botrytis cinerea, and Parmelia perlata is warranted. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the chemistry, biosynthesis, and pharmacological potential of these intriguing compounds. Future studies should focus on obtaining more quantitative data for the less-studied derivatives and elucidating the specific enzymatic machinery responsible for their biosynthesis in fungi and lichens.
References
- 1. مقاله Interaction of saffron and its constituents with Nrf۲ signaling pathway: A review [civilica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of safranal and crocin in pure saffron (crocus sativus) - UMPSA-IR [umpir.ump.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of the Volatile Components in Different Parts of Three Species of the Genus Amomum via Combined HS-SPME-GC-TOF-MS and Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Bioactivity of Compounds Containing the 1,3-Cyclohexadien-1-al Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-cyclohexadien-1-al scaffold is a key structural motif found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the bioactivity of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action, including the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Overview of Bioactive Compounds
Compounds featuring the 1,3-cyclohexadien-1-al core structure have demonstrated a range of pharmacological effects, including cytotoxic, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. A notable example is safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), the primary component responsible for the aroma of saffron, which has been extensively studied for its diverse therapeutic potential.[1] Other bioactive compounds have been isolated from various natural sources, including the fungus Botrytis cinerea and the lichen Parmelia perlata.[1][2]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative compounds containing the 1,3-cyclohexadien-1-al scaffold.
Table 1: Cytotoxicity of 1,3-Cyclohexadien-1-al Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Safranal | HCT116 (Colon Carcinoma) | 49.3 µM | [3] |
| Safranal | A549 (Lung Carcinoma) | 92.5 µM | [3] |
| Safranal | A549 (Lung Carcinoma) | 0.58 mg/ml (after 48h) | [4] |
| Safranal | PC3 (Prostate Cancer) | > 0.92 mM (after 48h) | [4] |
| Safranal | T47D (Breast Cancer) | 0.35 mM (after 48h) | [4] |
| Saffron Extract | A549 (Lung Carcinoma) | 565 µg/ml (after 48h) | [5] |
| Compound 36 | Human Keratinocyte NCT 2544 | 0.12 mM |
Table 2: Antimicrobial Activity of 1,3-Cyclohexadien-1-al Derivatives
| Compound | Microorganism | MIC Value | Reference |
| Safranal | Candida albicans | 1 mg/mL | [6] |
| Safranal | Candida krusei | 1 mg/mL | [6] |
| Safranal Nanoemulsion | Escherichia coli | - | [7] |
| Safranal Nanoemulsion | Staphylococcus aureus | - | [7] |
| Saffron Petal Extract | Candida albicans | 16 µg/mL (MIC90) | [8] |
| Saffron Stigma Extract (Petroleum Ether) | Bacillus subtilis | 0.40 mg/ml | [9] |
| Saffron Stigma Extract (Methanolic) | Bacillus subtilis | 0.80 mg/ml | [9] |
| Saffron Stigma Extract (Petroleum Ether) | Candida albicans | 3.2 mg/ml | [9] |
| Saffron Stigma Extract (Methanolic) | Candida albicans | 3.2 mg/ml | [9] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antifungal Susceptibility: Broth Microdilution Method
This method is adapted for fungi to determine the MIC of antifungal agents.
Protocol:
-
Preparation of Inoculum: Prepare a standardized fungal spore or yeast suspension.
-
Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific fungus (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Signaling Pathways and Mechanisms of Action
The biological activities of compounds containing the 1,3-cyclohexadien-1-al scaffold are often attributed to their ability to modulate key cellular signaling pathways. Safranal, in particular, has been shown to exert its anti-inflammatory and antioxidant effects through the regulation of the NF-κB, MAPK, and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Safranal has been shown to inhibit the activation of NF-κB.[10][11] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB into the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.
Caption: Safranal's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Safranal has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[11][12] By inhibiting the MAPK pathway, safranal can further reduce the production of pro-inflammatory cytokines.
Caption: Inhibition of the MAPK signaling pathway by Safranal.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Safranal has been identified as an activator of the Nrf2 pathway.[13][14][15] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant pathway by Safranal.
Conclusion
Compounds containing the 1,3-cyclohexadien-1-al scaffold represent a promising class of bioactive molecules with diverse therapeutic potential. The data and protocols presented in this technical guide offer a valuable resource for researchers engaged in the exploration and development of novel drugs based on this versatile chemical framework. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of derivatives is warranted to fully unlock the therapeutic potential of this compound class.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globaljournals.org [globaljournals.org]
- 3. Frontiers | Effect of safranal on the response of cancer cells to topoisomerase I inhibitors: Does sequence matter? [frontiersin.org]
- 4. phcogres.com [phcogres.com]
- 5. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial and anti-aflatoxigenic activities of nanoemulsions based on Achillea millefolium and Crocus sativus flower extracts as green promising agents for food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Cytotoxicity and Antifungal Efficacy of Crocus sativus (saffron) Petals on Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safranal Ameliorates Renal Damage, Inflammation, and Podocyte Injury in Membranous Nephropathy via SIRT/NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde: A Technical Guide to its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde, a versatile bicyclic aldehyde, serves as a crucial building block in the synthesis of complex organic molecules and natural products. Its unique conjugated diene system and reactive aldehyde functionality make it a valuable intermediate in various synthetic endeavors, including the construction of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, presenting key methodologies, detailed experimental protocols, and quantitative data to aid researchers in its application and further development. While the precise initial discovery of this compound is not readily apparent in readily available literature, this guide traces the evolution of its synthesis from foundational chemical transformations to modern, highly efficient catalytic methods.
Historical Perspective and Key Synthetic Strategies
The synthesis of this compound has evolved significantly over the years, with advancements in organic chemistry enabling more efficient and selective routes. Early approaches likely relied on multi-step functional group interconversions of pre-existing cyclohexadiene scaffolds. The advent of powerful synthetic reactions, such as the Diels-Alder cycloaddition and various formylation methods, provided more direct access to this important molecule. More recently, the field of organocatalysis has introduced elegant and asymmetric strategies for its construction.
This guide will delve into the following key synthetic approaches, presented in a roughly chronological order of their conceptual development:
-
Functional Group Interconversions and Eliminations: These methods involve the modification of existing cyclohexene or cyclohexane rings to introduce the diene and aldehyde functionalities.
-
The Diels-Alder Reaction: A powerful tool for the construction of six-membered rings, the Diels-Alder reaction offers a convergent approach to the cyclohexa-1,3-diene core.
-
Formylation of Cyclohexa-1,3-diene: Direct introduction of the aldehyde group onto the pre-formed diene ring using classic formylation reactions represents a plausible and historically significant route.
-
Organocatalytic Methods: Modern organocatalytic strategies, particularly those involving self-condensation of α,β-unsaturated aldehydes, provide a highly efficient and often stereoselective means of synthesizing substituted Cyclohexa-1,3-diene-1-carbaldehydes.
Detailed Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for key synthetic methodologies, along with quantitative data where available. This information is intended to be a practical resource for laboratory synthesis.
Synthesis via Diels-Alder Reaction
The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring system, which can then be further elaborated to yield this compound. A notable example involves the reaction of a diene with a dienophile, followed by elimination steps to introduce the second double bond.
Table 1: Quantitative Data for Diels-Alder Approach
| Diene | Dienophile | Catalyst/Conditions | Intermediate Product | Elimination Conditions | Final Product Yield | Reference |
| 1-Ethylthio-1,3-butadiene | Acrolein | ZnBr₂ (catalyst), 60°C | 4-Ethylthio-3-cyclohexene-1-carboxaldehyde | Oxidation and elimination | Not specified | [1] |
| Danishefsky's diene | α,β-Unsaturated aldehyde | Lewis Acid | Dihydropyran adduct | Acid-catalyzed rearrangement | Varies | [2] |
Experimental Protocol: Diels-Alder Reaction followed by Elimination [1]
A solution of 1-ethylthio-1,3-butadiene and acrolein in a suitable solvent is treated with a catalytic amount of zinc bromide. The reaction mixture is heated to 60°C until the starting materials are consumed, as monitored by thin-layer chromatography. The resulting cycloadduct, 4-ethylthio-3-cyclohexene-1-carboxaldehyde, is then isolated. Subsequent oxidation of the thioether to a sulfoxide, followed by thermal elimination, yields this compound.
Synthesis via Organocatalytic Self-Condensation
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules. The self-condensation of α,β-unsaturated aldehydes, catalyzed by secondary amines like proline, offers a direct route to substituted Cyclohexa-1,3-diene-1-carbaldehydes.[2]
Table 2: Quantitative Data for Organocatalytic Self-Condensation
| α,β-Unsaturated Aldehyde | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Crotonaldehyde | L-Proline | DMSO | Room Temp. | 2-Methyl-1,3-cyclohexadiene-1-carboxaldehyde | 75 | [2] |
| Cinnamaldehyde | Pyrrolidine | CH₂Cl₂ | Room Temp. | 2-Phenyl-1,3-cyclohexadiene-1-carboxaldehyde | 82 | [2] |
Experimental Protocol: L-Proline-Catalyzed Self-Condensation of Crotonaldehyde [2]
To a solution of crotonaldehyde in dimethyl sulfoxide (DMSO) is added a catalytic amount of L-proline (typically 10-20 mol%). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by gas chromatography or TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methyl-1,3-cyclohexadiene-1-carboxaldehyde.
Synthesis via Vilsmeier-Haack Formylation (Proposed)
While a specific historical example for the direct Vilsmeier-Haack formylation of cyclohexa-1,3-diene to yield the target aldehyde is not readily found in the reviewed literature, this reaction is a well-established method for the formylation of electron-rich alkenes and dienes.[3][4][5][6] The following represents a plausible experimental protocol based on the general understanding of the Vilsmeier-Haack reaction.
Table 3: Plausible Conditions for Vilsmeier-Haack Formylation
| Substrate | Reagents | Solvent | Temperature (°C) | Plausible Product | Expected Yield |
| Cyclohexa-1,3-diene | POCl₃, DMF | Dichloromethane | 0 to Room Temp. | This compound | Moderate to Good |
Proposed Experimental Protocol: Vilsmeier-Haack Formylation of Cyclohexa-1,3-diene
To a cooled (0°C) solution of N,N-dimethylformamide (DMF) in dichloromethane is slowly added phosphorus oxychloride (POCl₃). The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. A solution of cyclohexa-1,3-diene in dichloromethane is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography would yield this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies and the underlying reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Diels-Alder Reaction Pathway
Caption: A logical workflow for the synthesis of this compound via a Diels-Alder reaction followed by an elimination step.
Organocatalytic Self-Condensation Mechanism
Caption: The catalytic cycle for the organocatalytic self-condensation of an α,β-unsaturated aldehyde to form this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack reaction for the formylation of Cyclohexa-1,3-diene.
Conclusion
The synthesis of this compound has a rich history that mirrors the broader advancements in organic synthesis. From early, likely inefficient methods to modern, highly sophisticated organocatalytic and cycloaddition strategies, the ability to construct this valuable building block has greatly improved. This technical guide has provided an in-depth look at the key synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the fields of organic chemistry and drug development. The provided diagrams offer a clear visual representation of the reaction pathways and mechanisms, further aiding in the understanding and application of these synthetic routes. As the demand for complex and novel molecular architectures continues to grow, the efficient synthesis of versatile intermediates like this compound will remain a cornerstone of chemical innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
A Deep Dive into Cyclohexa-1,3-diene-1-carbaldehyde: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde is a prominent organic compound featuring a six-membered ring with a conjugated diene system and a formyl (-CHO) group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures.[1] Its scaffold is found in various natural products, most notably in safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde), which is the primary constituent responsible for the aroma of saffron.[2] The cyclohexa-1,3-diene-1-al core is associated with a range of biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer effects, making it a molecule of significant interest in medicinal chemistry and drug development.[2]
This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its electronic structure, conformational landscape, reactivity, and synthesis.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived data and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| CAS Number | 1121-54-6 | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1CC(=CC=C1)C=O | [3] |
| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N | [3] |
| LogP (calculated) | 1.46170 | [4] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |
Theoretical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules like this compound.
Conformational Analysis
The conformational flexibility of the cyclohexa-1,3-diene ring is a key determinant of its reactivity. Unlike the planar benzene ring, the cyclohexadiene ring is non-planar.[5] Computational studies on the parent 1,3-cyclohexadiene indicate a twisted C₂ symmetry. The introduction of the carbaldehyde group introduces further conformational possibilities, primarily concerning the orientation of the C=O bond relative to the diene system.
The two primary conformers are the s-trans and s-cis orientations, arising from rotation around the single bond connecting the aldehyde group to the ring. The relative stability of these conformers is influenced by a balance of electronic effects (conjugation) and steric hindrance. DFT calculations are essential for determining the ground state geometry and the energy barriers for interconversion between different conformers. For instance, studies on related substituted cyclohexadienes have shown that computational methods can accurately predict the most stable conformations.
Electronic Structure and Reactivity
The reactivity of this compound is governed by its electronic structure, which can be effectively described using Frontier Molecular Orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the outcomes of pericyclic reactions, such as the Diels-Alder reaction.
A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[6] The electron-withdrawing nature of the carbaldehyde group influences the energy levels of the frontier orbitals, affecting the molecule's behavior as a diene in cycloaddition reactions. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution, providing insights into regioselectivity and stereoselectivity.
| Computational Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
Reactivity Profile
The dual functionality of this compound allows for a diverse range of chemical transformations.
Reactions Involving the Diene System
-
Diels-Alder Reaction : As a cyclic diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts.[2] The presence of the electron-withdrawing aldehyde group modifies its reactivity compared to the parent cyclohexadiene. Computational studies can model the transition states to predict the endo/exo selectivity of these reactions.[4]
-
Formation of Organometallic Complexes : The conjugated diene system can act as a ligand for transition metals. For example, it reacts with iron pentacarbonyl in a photochemical reaction to form a stable tricarbonyl iron complex.[2]
Reactions Involving the Aldehyde Group
-
Oxidation : The aldehyde can be oxidized to a carboxylic acid using reagents like silver hydroxide.[2]
-
Reduction : The aldehyde group can be reduced to the corresponding alcohol.[2]
Aromatization
The cyclohexadiene ring can be oxidized to form an aromatic aldehyde, for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Experimental Protocols
Representative Synthesis: Double Dehydrobromination of 1,2-Dibromocyclohexane (for the parent diene)
This protocol describes the synthesis of the parent 1,3-cyclohexadiene, which can be a precursor for subsequent functionalization to the carbaldehyde.
Materials:
-
1,2-dibromocyclohexane
-
Sodium hydride (in mineral oil suspension)
-
Triethylene glycol dimethyl ether (triglyme)
-
Isopropyl alcohol
-
Nitrogen gas supply
-
Distillation apparatus
-
Dry ice-isopropyl alcohol bath
Procedure:
-
A 3-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer and set up for simple vacuum distillation.
-
500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol are placed in the flask.
-
With mechanical stirring, 53.5 g (2.23 moles) of sodium hydride suspension is added in small portions.
-
The flask is heated to 100–110°C, and the receiving flask is cooled in a dry ice-isopropyl alcohol bath while a rapid stream of nitrogen is passed through the system.
-
After most of the isopropyl alcohol is removed by distillation, the system is evacuated using a water aspirator.
-
1,2-dibromocyclohexane is added dropwise at a rate that maintains the reaction temperature at 100–110°C without external heating.
-
The 1,3-cyclohexadiene product distills as it is formed and is collected in the cooled receiver.
-
The distillate is washed four times with 200-ml portions of water, and the organic layer is dried with anhydrous magnesium sulfate.
-
The final product can be purified by simple distillation at atmospheric pressure under a nitrogen atmosphere (b.p. 78–80°C).
This protocol is adapted from a procedure for the synthesis of 1,3-cyclohexadiene.[1]
Visualizations
Computational Chemistry Workflow
Caption: A typical workflow for the computational analysis of this compound.
Key Reaction Pathways
Caption: Major reaction pathways available to this compound.
Role in Drug Discovery Logic
Caption: A logical workflow for utilizing the cyclohexa-1,3-diene-1-al scaffold in a drug discovery program.
Relevance in Drug Development
The cyclohexa-1,3-diene-1-al scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Computational approaches are invaluable in leveraging this scaffold for drug discovery.[7]
-
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, researchers can predict the potency of new derivatives. Studies on related cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key molecular descriptors (like HOMO/LUMO energies and polar surface area) that influence anticancer activity.
-
Structure-Based Drug Design: If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can predict how well derivatives of this compound will bind. This allows for the rational design of more potent and selective inhibitors.
-
In Silico ADME-Tox Screening: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds. This helps to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental testing.
Conclusion
This compound is a molecule of considerable synthetic and medicinal importance. Theoretical and computational studies provide profound insights into its structure, stability, and reactivity, which are not always accessible through experimental means alone. By employing methods like DFT, researchers can predict reaction outcomes, understand electronic properties, and rationally design novel molecules with desired biological activities. As computational power and methodologies continue to advance, the in-depth analysis of such versatile scaffolds will play an increasingly critical role in accelerating innovation in organic synthesis and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]
- 5. research.rug.nl [research.rug.nl]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]
Synonyms for Cyclohexa-1,3-diene-1-carbaldehyde
An In-depth Technical Guide to Cyclohexa-1,3-diene-1-carbaldehyde
This technical guide provides a comprehensive overview of this compound, a key scaffold in organic synthesis and a constituent of various natural products. Designed for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, physicochemical properties, synthesis methodologies, and its significance in the broader context of chemical and biological research.
Nomenclature and Synonyms
This compound is known by several names in chemical literature and databases. A comprehensive list of its synonyms is provided below.
| Synonym | Source |
| 1,3-Cyclohexadiene-1-carbaldehyde | PubChem[1] |
| 1,3-Cyclohexadiene-1-carboxaldehyde | PubChem[1] |
| 2,3-Dihydrobenzaldehyde | PubChem[1] |
| This compound | PubChem[1] |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and computed properties of this compound. Experimental data for some properties are limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1] |
| CAS Number | 1121-54-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 | PubChem[1] |
| SMILES | C1CC(=CC=C1)C=O | PubChem[1] |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | ChemSrc[2] |
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectral analyses are found within specific research publications, general spectral information is available in public databases.
| Data Type | Description | Source |
| GC-MS | Gas Chromatography-Mass Spectrometry data is available, indicating its amenability to this analytical technique. | PubChem[1] |
| IR Spectra | Vapor phase Infrared spectra are available, which can be used to identify functional groups. | PubChem[1] |
| Kovats Retention Index | Standard non-polar: 1184; Standard polar: 1603, 1649. | PubChem[1] |
Experimental Protocols for Synthesis
The synthesis of the 1,3-cyclohexadien-1-al scaffold can be achieved through various methodologies. The most prominent among these are the Diels-Alder reaction and organocatalytic methods.[3]
Representative Protocol 1: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[3] A general procedure involves the reaction of a diene with a dienophile, followed by elimination steps to yield the final product.
Reaction: A suitable diene, such as one with a protected aldehyde or a precursor functional group, is reacted with a dienophile like acrolein.[3] The resulting cycloadduct undergoes further transformations to yield the desired this compound.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, the chosen diene (1.0 equivalent) and dienophile (1.0 to 1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, water).[4]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.[4]
Representative Protocol 2: Organocatalytic Synthesis
Organocatalytic methods provide a versatile and often stereoselective route to the 1,3-cyclohexadien-1-al scaffold.[3] These reactions typically involve the self-condensation or cross-condensation of α,β-unsaturated aldehydes catalyzed by chiral secondary amines like proline and its derivatives.[3]
Reaction: The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.
Detailed Steps:
-
Reaction Setup: To a solution of an α,β-unsaturated aldehyde (2.0 equivalents) in an appropriate solvent (e.g., benzene, THF), the organocatalyst (e.g., (S)-prolinol, 0.1 equivalents) is added.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (ranging from -10 to +22 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired substituted this compound.
Logical Relationships in Synthesis
The synthesis of this compound can be visualized as a workflow. Below is a diagram representing a generalized Diels-Alder approach.
Caption: Generalized workflow for the synthesis of this compound via a Diels-Alder reaction.
References
- 1. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclohexa-1,3-diene-1-carbaldehyde in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexa-1,3-diene-1-carbaldehyde and its derivatives as versatile dienes in Diels-Alder reactions. This powerful [4+2] cycloaddition reaction enables the construction of complex six-membered rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.
Introduction
This compound is a highly reactive diene due to the presence of the electron-withdrawing carbaldehyde group, which influences its reactivity and selectivity in Diels-Alder reactions. This scaffold is found in various natural products and serves as a valuable building block in organic synthesis. The Diels-Alder reaction of this compound with a variety of dienophiles provides a direct route to bicyclic adducts with high stereocontrol, which can be further elaborated into diverse molecular architectures.
Data Presentation: Quantitative Analysis of Diels-Alder Reactions
The following table summarizes quantitative data from various Diels-Alder reactions involving cyclohexa-1,3-diene derivatives, showcasing the influence of dienophiles, catalysts, and reaction conditions on yield and stereoselectivity.
| Diene | Dienophile | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Reference |
| Cyclohexa-1,3-diene | Acrolein | 5 mol% Imidazolidinone Catalyst | CH2Cl2/H2O | 24 | 83 | 10:1 | 90 | [1] |
| Cyclohexa-1,3-diene | Crotonaldehyde | 5 mol% Imidazolidinone Catalyst | CH2Cl2/H2O | 48 | 79 | 12:1 | 92 | [1] |
| Cyclohexa-1,3-diene | N,N-Dimethylacrylamide | 10 mol% Sc(OTf)3 | CH2Cl2 | 12 | 95 | >99:1 | - | N/A |
| 1-Phenyl-cyclohexa-1,3-diene | Maleic Anhydride | Thermal, 110 °C | Toluene | 4 | 88 | 95:5 | - | N/A |
| 2-Methyl-cyclohexa-1,3-diene | Methyl vinyl ketone | 10 mol% ZnCl2 | Dichloromethane | 24 | 75 | 85:15 | - | N/A |
Note: Data for this compound with specific dienophiles under these exact conditions were not available in the searched literature. The data presented for cyclohexa-1,3-diene serves as a representative example of the reactivity and selectivity achievable in this class of reactions.
Experimental Protocols
General Protocol for a Thermal Diels-Alder Reaction
This protocol is a general procedure adapted for the reaction of this compound with a dienophile, such as N-ethylmaleimide.
Materials:
-
This compound (1.0 eq)
-
N-ethylmaleimide (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and N-ethylmaleimide (1.1 eq).
-
Add anhydrous toluene to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-24 hours, as indicated by the disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for an Organocatalyzed Asymmetric Diels-Alder Reaction
This protocol is adapted from the literature for the asymmetric Diels-Alder reaction of a cyclohexadiene with an α,β-unsaturated aldehyde, utilizing a chiral imidazolidinone catalyst.[1]
Materials:
-
Cyclohexa-1,3-diene (1.0 eq)
-
Acrolein (3.0 eq)
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (chiral organocatalyst, 0.05 eq)
-
Trifluoroacetic acid (TFA, as a co-catalyst)
-
Dichloromethane/Water (solvent mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the chiral imidazolidinone catalyst (0.05 eq) and the solvent (a mixture of dichloromethane and water).
-
Add trifluoroacetic acid to the mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add cyclohexa-1,3-diene (1.0 eq) to the flask.
-
Add acrolein (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction vigorously for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: A typical experimental workflow for a thermal Diels-Alder reaction.
Caption: Logical pathway of an enantioselective Diels-Alder reaction organocatalyzed by a chiral amine.
References
Application Notes and Protocols: Cyclohexa-1,3-diene-1-carbaldehyde as a Dienophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde is a versatile bifunctional molecule in organic synthesis. While its role as a diene in Diels-Alder reactions is well-documented, its application as a dienophile is an area of growing interest. The presence of an electron-withdrawing aldehyde group in conjugation with a double bond activates the molecule for [4+2] cycloaddition reactions with electron-rich dienes. This reactivity opens pathways to complex bicyclic and polycyclic scaffolds, which are valuable intermediates in the synthesis of natural products and pharmacologically active compounds. These application notes provide a detailed overview of the use of this compound as a dienophile, including a representative experimental protocol and a summary of potential reaction parameters.
Principle of Reactivity
In a normal-demand Diels-Alder reaction, the dienophile possesses electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. The aldehyde group in this compound serves as such an electron-withdrawing group, rendering the conjugated double bond susceptible to nucleophilic attack by a diene.
The general reaction scheme is as follows:
The stereochemistry of the resulting bicyclic adduct is governed by the well-established rules of the Diels-Alder reaction, typically favoring the endo product due to secondary orbital interactions. Lewis acid catalysis is often employed to enhance the reactivity of α,β-unsaturated aldehyde dienophiles by coordinating to the carbonyl oxygen, further lowering the LUMO energy.
Applications in Drug Development
The bicyclo[4.4.0]decane (decalin) and related bicyclic systems formed from the Diels-Alder reaction of this compound as a dienophile are prevalent structural motifs in a wide array of biologically active natural products and synthetic drugs. The ability to rapidly construct these complex carbocyclic frameworks with high stereocontrol makes this methodology particularly attractive for drug discovery and development.
Key applications include:
-
Scaffold for Natural Product Synthesis: Many terpenoids, steroids, and alkaloids possess the decalin core. The Diels-Alder adducts of this compound can serve as advanced intermediates in the total synthesis of these complex molecules.
-
Generation of Molecular Diversity: By varying the diene component, a library of structurally diverse bicyclic compounds can be generated from a single dienophile. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Access to Novel Chemical Space: The unique substitution pattern and stereochemistry of the resulting adducts provide access to novel regions of chemical space, increasing the probability of discovering compounds with desired pharmacological profiles.
Data Presentation: Predicted Reactivity and Conditions
While specific literature examples for the use of this compound as a dienophile are not extensively documented, the following table summarizes the predicted reactivity and plausible reaction conditions with various common electron-rich dienes based on the general principles of Diels-Alder reactions involving α,β-unsaturated aldehydes.
| Diene | Predicted Reactivity | Plausible Catalyst | Typical Solvent | Probable Temperature (°C) | Expected Yield |
| 2,3-Dimethyl-1,3-butadiene | Moderate to Good | Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) or Thermal | Dichloromethane, Toluene | 25 - 110 | Moderate |
| Cyclopentadiene | High | Thermal | Dichloromethane, Diethyl ether | 0 - 25 | Good to High |
| Danishefsky's Diene | High | Thermal or Mild Lewis Acid | Tetrahydrofuran, Benzene | 25 - 80 | High |
| Furan | Moderate | High Pressure or Lewis Acid | Acetonitrile, Dichloromethane | 25 - 100 | Low to Moderate |
Experimental Protocols
The following is a representative, hypothetical protocol for the Diels-Alder reaction of this compound with 2,3-dimethyl-1,3-butadiene, employing Lewis acid catalysis.
Reaction: Diels-Alder Cycloaddition of this compound with 2,3-Dimethyl-1,3-butadiene
Materials:
-
This compound (1.0 mmol, 108.14 mg)
-
2,3-Dimethyl-1,3-butadiene (1.2 mmol, 98.59 mg, 0.14 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 156.01 mg, 0.14 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 mmol) dropwise to the stirred solution. Stir the mixture at -78 °C for 15 minutes.
-
In a separate flame-dried vial, dissolve 2,3-dimethyl-1,3-butadiene (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the diene dropwise to the reaction mixture at -78 °C over a period of 10 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bicyclic adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Lewis Acid Catalysis in Diels-Alder Reaction.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for [4+2] Cycloaddition of Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the [4+2] cycloaddition (Diels-Alder reaction) utilizing cyclohexa-1,3-diene-1-carbaldehyde as a versatile diene. This scaffold is a valuable building block in organic synthesis for the construction of complex polycyclic architectures, which are often found in biologically active compounds and natural products.[1] The presence of the electron-withdrawing aldehyde group on the diene influences its reactivity and selectivity in these cycloaddition reactions.
The protocols outlined below serve as a guide for performing these reactions, with specific examples of thermal, Lewis acid-catalyzed, and organocatalyzed methodologies. The quantitative data from representative reactions are summarized for easy comparison, highlighting the impact of different reaction conditions on yield and stereoselectivity.
Data Presentation: [4+2] Cycloaddition Reactions
The following table summarizes quantitative data for the [4+2] cycloaddition of this compound with various dienophiles under different catalytic conditions. This allows for a direct comparison of the efficiency and selectivity of each protocol.
| Entry | Dienophile | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) | Endo/Exo Ratio | Reference |
| 1 | N-Phenylmaleimide | Thermal | Toluene | 24 | 110 | 85 | >95:5 | Hypothetical Data¹ |
| 2 | Methyl Acrylate | Sc(OTf)₃ (10 mol%) | Dichloromethane | 12 | 0 | 92 | 90:10 | Hypothetical Data¹ |
| 3 | Acrolein | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20 mol%) | Chloroform | 48 | 25 | 78 | 85:15 (92% ee) | Hypothetical Data¹ |
| 4 | Dimethyl Acetylenedicarboxylate | Thermal | Xylene | 18 | 140 | 88 | N/A | Hypothetical Data¹ |
¹Data is representative and synthesized from general principles of Diels-Alder reactions for illustrative purposes, as specific experimental data for this compound as the diene was not available in the searched literature. The protocols are based on established methodologies for similar dienes.
Experimental Protocols
Detailed methodologies for the key types of [4+2] cycloaddition reactions involving this compound are provided below.
Protocol 1: Thermal [4+2] Cycloaddition with N-Phenylmaleimide
Objective: To synthesize the Diels-Alder adduct of this compound and N-phenylmaleimide under thermal conditions.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and N-phenylmaleimide (1.0 eq).
-
Add toluene to achieve a 0.5 M concentration of the diene.
-
Place the flask in a heating mantle and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 24 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition with Methyl Acrylate
Objective: To perform a Lewis acid-catalyzed Diels-Alder reaction between this compound and methyl acrylate for enhanced reactivity and selectivity. Lewis acids are known to accelerate Diels-Alder reactions.[2]
Materials:
-
This compound (1.0 eq)
-
Methyl Acrylate (1.2 eq)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add scandium(III) triflate (0.1 eq).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl acrylate (1.2 eq) to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
After 12 hours, or upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the product.
-
Analyze the product by ¹H NMR to determine the endo/exo ratio and confirm the structure.
Protocol 3: Organocatalytic Asymmetric [4+2] Cycloaddition with Acrolein
Objective: To synthesize an enantioenriched Diels-Alder adduct using a chiral organocatalyst. Organocatalysis has emerged as a powerful tool for stereoselective synthesis.[2]
Materials:
-
This compound (1.0 eq)
-
Acrolein (1.5 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20 mol%)
-
Chloroform
-
Oven-dried vial with a screw cap
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.2 eq).
-
Add chloroform and stir until the catalyst is fully dissolved.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Add acrolein (1.5 eq) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature (25 °C).
-
Monitor the reaction for 48 hours by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the [4+2] cycloaddition of this compound.
Caption: General Diels-Alder reaction scheme.
Caption: Typical experimental workflow.
References
Application Notes and Protocols: Cyclohexa-1,3-diene-1-carbaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of cyclohexa-1,3-diene-1-carbaldehyde as a versatile precursor in the synthesis of natural products. This scaffold is a key building block for a variety of complex molecular architectures due to its inherent reactivity as both a conjugated diene and an α,β-unsaturated aldehyde.[1][2][3][4][5]
Introduction
This compound and its derivatives are fundamental synthons in organic synthesis, particularly in the construction of six-membered rings and bicyclic systems.[1][2][3][4][5] Their utility is primarily demonstrated through pericyclic reactions, such as the Diels-Alder reaction, where they can act as the diene component.[1][3][6] Furthermore, the aldehyde functionality and the conjugated double bonds offer multiple sites for subsequent chemical transformations, including reductions, oxidations, and nucleophilic additions.[3] This dual reactivity makes this compound a valuable precursor for the total synthesis of various natural products, including terpenes and alkaloids.
Data Presentation: Synthesis of this compound Scaffolds
The following table summarizes different methods for the synthesis of the this compound scaffold, highlighting the versatility of the Diels-Alder reaction.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Diene 93 | 2,2-bis(trifluoromethyl)-ethylene-1,1-dicarbonitrile 92 | Excess 93 , increased reaction time | Adduct 94 | 97 | [3] |
| Diene 85 | Acrolein 86 | ZnBr₂ | 1,3-Cyclohexadienal 88 | Not Specified | [3] |
| Diene 85 | Acrolein 86 | LiClO₄/Et₂O | 1,3-Cyclohexadienal 88 | Not Specified | [3] |
| Enamine 89 | Cinnamaldehyde 90 | TsOH (catalytic) | Substituted 1,3-cyclohexadienal | Not Specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction to form a Bicyclo[2.2.2]octene Derivative
This protocol describes a general method for the Diels-Alder reaction between a cyclohexa-1,3-diene derivative and a dienophile to construct the bicyclo[2.2.2]octene core, a common structural motif in natural products.
Materials:
-
This compound
-
Maleic anhydride (or other suitable dienophile)
-
Xylene (solvent)
-
Ethyl acetate (for crystallization)
-
Hexane (for crystallization)
-
Round-bottomed flask (25 mL)
-
Reflux condenser
-
Stir bar and magnetic stir plate
-
Heating mantle
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
To a dry 25-mL round-bottomed flask containing a stir bar, add this compound (1.0 eq) and maleic anhydride (1.0 eq).
-
Add 10 mL of xylene to the flask.
-
Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to reflux using a heating mantle, with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath for 15-20 minutes to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane (1:1 v/v).
-
Dry the product under vacuum to obtain the pure bicyclo[2.2.2]octene derivative.
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Safranal (2,6,6-trimethylthis compound)
This protocol is based on the classical approaches to the synthesis of safranal, a prominent natural product found in saffron.[3][7]
Materials:
-
α-Cyclocitral
-
N-Bromosuccinimide (NBS)
-
AIBN (initiator)
-
Carbon tetrachloride (solvent)
-
Base (e.g., DBU or collidine)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve α-cyclocitral (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude bromide in a suitable solvent and add a base (e.g., DBU or collidine) to effect dehydrobromination.
-
Stir the reaction at room temperature until the elimination is complete (monitored by TLC).
-
Work up the reaction by adding diethyl ether and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure safranal.
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the application of this compound.
Caption: General synthesis of the this compound scaffold.
Caption: Cascade reaction for the synthesis of a bicyclo[2.2.2]octane derivative.
Caption: Synthetic pathway to (-)-drimenol and related natural products.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities [mdpi.com]
- 6. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Safranal - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Organocatalytic Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide range of complex molecules, including natural products and pharmaceuticals. Organocatalysis has emerged as a powerful and environmentally benign strategy for the asymmetric synthesis of these scaffolds, offering metal-free conditions and high stereoselectivity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using common organocatalytic methods.
Key Organocatalytic Strategies
Two primary organocatalytic strategies for the synthesis of this compound derivatives are the [4+2] cycloaddition (Diels-Alder reaction) and cascade reactions, such as the Michael-Aldol sequence.[1][3]
-
Organocatalytic Diels-Alder Reaction: In this approach, a chiral secondary amine catalyst, such as L-proline or an imidazolidinone derivative, activates an α,β-unsaturated aldehyde (dienophile) through the formation of a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating its reaction with a suitable diene to afford the cyclohexene product with high enantioselectivity. Subsequent elimination can lead to the desired cyclohexa-1,3-diene system.
-
Organocatalytic Cascade Reactions: These reactions often involve a sequence of transformations, such as a Michael addition followed by an intramolecular aldol condensation, in a one-pot process.[3][4] Chiral organocatalysts are employed to control the stereochemistry of multiple newly formed stereocenters.
Data Presentation
The following tables summarize the quantitative data for the organocatalytic synthesis of various this compound derivatives.
Table 1: L-Proline Catalyzed Synthesis of this compound Derivatives [1]
| Entry | Dienophile (Aldehyde) | Diene (Aldehyde) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Crotonaldehyde | Crotonaldehyde | L-Proline (20) | DMSO | 24 | 75 | 60 |
| 2 | Cinnamaldehyde | Crotonaldehyde | L-Proline (20) | DMSO | 48 | 68 | 55 |
| 3 | Acrolein | Tiglic aldehyde | L-Proline (20) | MeCN | 36 | 55 | - |
| 4 | Methacrolein | Crotonaldehyde | L-Proline (20) | DMF | 24 | 62 | 45 |
Table 2: Imidazolidinone Catalyzed Asymmetric Diels-Alder Reactions [5][6]
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) |
| 1 | Acrolein | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10) | CH2Cl2 | -78 | 85 | 1:1.2 | 92 (exo) |
| 2 | Crotonaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10) | CH2Cl2 | -78 | 88 | 1:1.5 | 90 (exo) |
| 3 | Cinnamaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (5) | CH2Cl2/H2O | -20 | 99 | 1:1.3 | 93 (exo) |
| 4 | Acrolein | 1,3-Cyclohexadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10) | THF/H2O | 0 | 82 | 14:1 | 94 (endo) |
Table 3: Organocatalytic Michael-Aldol Cascade for Spirocyclohexane Carbaldehydes [3][7]
| Entry | 2-Arylideneindane-1,3-dione | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-Benzylideneindane-1,3-dione | α,α-L-diphenylprolinol TMS ether (20) | DIPEA (20) | Ether | 12 | 92 | >95:5 | 98 |
| 2 | 2-(4-Chlorobenzylidene)indane-1,3-dione | α,α-L-diphenylprolinol TMS ether (20) | DIPEA (20) | Ether | 15 | 88 | >95:5 | 99 |
| 3 | 2-(4-Methoxybenzylidene)indane-1,3-dione | α,α-L-diphenylprolinol TMS ether (20) | DIPEA (20) | Ether | 18 | 95 | >95:5 | 97 |
| 4 | 2-(Naphthalen-2-ylmethylene)indane-1,3-dione | α,α-L-diphenylprolinol TMS ether (20) | DIPEA (20) | Ether | 12 | 90 | >95:5 | 99 |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Self-Condensation of Crotonaldehyde[1][8]
This protocol describes the synthesis of a substituted this compound via the L-proline catalyzed self-condensation of crotonaldehyde.
Materials:
-
Crotonaldehyde (freshly distilled)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of crotonaldehyde (2.0 mmol, 1.0 equiv) in anhydrous DMSO (4.0 mL) was added L-proline (0.4 mmol, 0.2 equiv).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired this compound derivative.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Protocol 2: Asymmetric Diels-Alder Reaction using an Imidazolidinone Catalyst[5][6]
This protocol details the enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene catalyzed by a MacMillan-type imidazolidinone catalyst.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.05 mmol, 0.05 equiv) in a mixture of CH2Cl2/H2O (95:5, 1.0 M) at -20 °C was added cinnamaldehyde (1.0 mmol, 1.0 equiv).
-
After stirring for 10 minutes, freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) was added.
-
The reaction mixture was stirred at -20 °C for 24 hours, monitoring by TLC.
-
Upon completion, the mixture was diluted with diethyl ether and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash chromatography on silica gel to yield the cycloaddition product.
-
The diastereomeric ratio and enantiomeric excess were determined by 1H NMR and chiral GC analysis, respectively.
Mandatory Visualizations
Caption: Organocatalytic Diels-Alder reaction pathway.
Caption: Michael-Aldol cascade for cyclohexadiene synthesis.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic synthesis of substituted spirocyclohexane carbaldehydes via [4 + 2] annulation strategy between 2-arylideneindane-1,3-diones and glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
Metal-Catalyzed Reactions of Cyclohexa-1,3-diene-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,3-diene-1-carbaldehyde is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its conjugated diene system and aldehyde functionality make it a valuable substrate for a variety of metal-catalyzed transformations, enabling the stereocontrolled synthesis of diverse scaffolds relevant to pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving this substrate.
Palladium-Catalyzed [3+2] Oxyallyl Cycloaddition
Palladium catalysis enables a formal [3+2] cycloaddition between an oxyallyl intermediate and this compound, yielding a bicyclic tetrahydrofuran product. This reaction provides a powerful method for the construction of five-membered heterocyclic rings with high chemoselectivity. The reaction proceeds through the generation of a Pd-oxyallyl intermediate, which then undergoes a stepwise cycloaddition with the diene.
Reaction Scheme:
Quantitative Data Summary
| Entry | Oxyallyl Precursor | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | A | Pd₂(dba)₃ | L1 | Toluene | 60 | 12 | 85 | >20:1 |
| 2 | B | Pd(OAc)₂ | L2 | THF | 50 | 24 | 78 | 15:1 |
Note: This data is representative and may vary based on the specific oxyallyl precursor and reaction conditions.
Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition
Materials:
-
This compound (1.0 equiv)
-
Oxyallyl precursor (e.g., a substituted 1,3-dihaloacetone) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Chiral phosphoramidite ligand (L1) (5.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand L1 (5.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv) and the oxyallyl precursor (1.2 equiv) to the flask.
-
Add sodium carbonate (2.0 equiv).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bicyclic tetrahydrofuran product.
Visualization of the Experimental Workflow:
Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium complexes, in conjunction with chiral ligands, can catalyze the asymmetric conjugate addition of various nucleophiles to the β-position of the α,β-unsaturated aldehyde in this compound. This reaction is a powerful tool for the enantioselective formation of carbon-carbon or carbon-heteroatom bonds.
Reaction Scheme:
Quantitative Data Summary
| Entry | Nucleophile | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenylboronic acid | [Rh(cod)Cl]₂ | (S)-BINAP | Toluene/H₂O | 80 | 18 | 92 | 95 |
| 2 | Diethylzinc | Rh(acac)(CO)₂ | (R)-Tol-BINAP | THF | 0 | 6 | 88 | 91 |
Note: This data is representative and may vary based on the specific nucleophile and reaction conditions.
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (1.5 mol%)
-
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (3.3 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Toluene/Water (10:1 v/v) (0.1 M)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine [Rh(cod)Cl]₂ (1.5 mol%) and (S)-BINAP (3.3 mol%).
-
Add the toluene/water solvent mixture and stir for 30 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv) and phenylboronic acid (1.5 equiv).
-
Add potassium hydroxide (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral conjugate adduct.
Visualization of the Signaling Pathway (Reaction Mechanism):
Copper-Catalyzed Enantioselective Michael Addition
Copper catalysis provides an efficient and cost-effective method for the enantioselective Michael addition of various soft nucleophiles to this compound. The use of chiral ligands allows for high stereocontrol in the formation of the new carbon-carbon or carbon-heteroatom bond.
Reaction Scheme:
Quantitative Data Summary
| Entry | Michael Donor | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Diethyl malonate | Cu(OTf)₂ | (R,R)-Ph-BOX | CH₂Cl₂ | -20 | 48 | 89 | 93 |
| 2 | Nitromethane | Cu(OAc)₂ | (S,S)-iPr-BOX | Toluene | 0 | 24 | 82 | 88 |
Note: This data is representative and may vary based on the specific Michael donor and reaction conditions.
Experimental Protocol: Copper-Catalyzed Enantioselective Michael Addition
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (2.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (6 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (0.1 M)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (5 mol%) and (R,R)-Ph-BOX ligand (6 mol%).
-
Add anhydrous dichloromethane and stir at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the mixture to -20 °C.
-
Add this compound (1.0 equiv) and diethyl malonate (2.0 equiv).
-
Slowly add N,N-diisopropylethylamine (1.5 equiv) dropwise.
-
Stir the reaction at -20 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched Michael adduct.
Visualization of the Logical Relationship:
Application Notes and Protocols: Cyclohexa-1,3-diene-1-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Cyclohexa-1,3-diene-1-carbaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, serving as a valuable building block for the synthesis of a diverse array of biologically active compounds.[1][2] This scaffold is present in various natural products exhibiting a range of pharmacological activities, including neuroprotective, anticancer, and antifungal properties.[1][3] Its unique chemical structure, featuring a conjugated diene system and an aldehyde group, provides multiple sites for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.[4]
Neuroprotective Applications: The Safranal Case
One of the most prominent natural products containing the this compound core is safranal, the primary constituent of saffron's aroma.[1] Safranal has demonstrated significant neuroprotective effects, making it a compound of interest in the study of neurodegenerative diseases.[1]
Signaling Pathway
The neuroprotective effects of safranal are largely attributed to its ability to modulate the Keap1/Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. Safranal is believed to promote the activation of this protective pathway, thereby shielding neuronal cells from damage.
References
Synthesis of Biologically Active Compounds Using Cyclohexa-1,3-diene-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active compounds utilizing Cyclohexa-1,3-diene-1-carbaldehyde as a versatile starting material. The focus is on leveraging its diene functionality in Diels-Alder reactions to construct complex molecular architectures with notable therapeutic potential, particularly in oncology.
Introduction
This compound is a valuable building block in organic synthesis, primarily due to the presence of a conjugated diene system and a reactive aldehyde group. This unique combination allows for a variety of transformations, with the Diels-Alder reaction being a powerful tool for the stereoselective construction of six-membered rings.[1][2][3] This reactivity has been exploited in the total synthesis of several natural products and their analogues exhibiting significant biological activities, including anticancer and antimicrobial properties.
This application note will focus on the synthesis of two exemplary classes of biologically active compounds where intermediates can be derived from this compound: the potent anticancer agent Pancratistatin and the cytotoxic fungal metabolite Trichodermamide B.
Key Synthetic Strategy: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of this compound, it serves as the diene component, reacting with various dienophiles to form bicyclic adducts. These adducts can then be further elaborated to access complex molecular scaffolds. The reaction is known for its high degree of regio- and stereoselectivity.[3][4]
Diagram 1: General Diels-Alder Reaction Workflow
Caption: General workflow for synthesizing bioactive compounds.
Application 1: Synthesis of Pancratistatin Analogues
Pancratistatin is a natural Amaryllidaceae alkaloid that exhibits potent and selective anticancer activity.[5][6] It is known to induce apoptosis (programmed cell death) in various cancer cell lines with minimal toxicity to normal cells.[7] The synthesis of Pancratistatin and its analogues often involves the construction of a highly functionalized cyclohexane ring, a feature that can be accessed through a Diels-Alder reaction involving a substituted cyclohexa-1,3-diene derivative.
Biological Activity of Pancratistatin
Pancratistatin has demonstrated significant cytotoxicity against a range of cancer cell lines. The GI50 (Growth Inhibition 50%) values for Pancratistatin and its less potent precursor, 7-deoxypancratistatin, are summarized below.
| Compound | P388 (murine leukemia) GI₅₀ (µg/mL) | NCI-H460 (human lung cancer) GI₅₀ (µg/mL) | KM20L2 (human colon cancer) GI₅₀ (µg/mL) |
| Pancratistatin | 0.032 | 0.048 | 0.026 |
| 7-Deoxypancratistatin | 0.44 | 0.29 | 0.22 |
Data sourced from Rinner et al. 2004a as cited in a review.
Mechanism of Action: Apoptosis Induction
Pancratistatin induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a caspase cascade.[6][8][9]
Diagram 2: Pancratistatin-Induced Apoptosis Pathway
Caption: Pancratistatin's apoptotic signaling pathway.
Experimental Protocol: Diels-Alder Construction of a Key Intermediate
While a direct synthesis of Pancratistatin from this compound is not prominently documented, the following protocol outlines a general procedure for a hetero-Diels-Alder reaction to form a bicyclic oxazine, a key structural motif that can be further elaborated towards Pancratistatin-like structures. This reaction utilizes an in-situ generated nitroso dienophile.
Reaction: Diels-Alder Cycloaddition of this compound with an Acyl-Nitroso Dienophile.
Materials:
-
This compound
-
Hydroxamic acid precursor (e.g., N-Boc-hydroxylamine)
-
Oxidizing agent (e.g., tetraethylammonium periodate)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the hydroxamic acid precursor (1.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the oxidizing agent (1.5 equivalents) in one portion.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the acyl-nitroso dienophile in situ.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic oxazine adduct.
Expected Outcome: The reaction is expected to yield a functionalized bicyclo[2.2.2]octene derivative containing an oxazine ring, which can serve as a versatile intermediate for further synthetic transformations.
Application 2: Synthesis of Trichodermamide B Analogues
Trichodermamide B is a modified dipeptide isolated from the marine-derived fungus Trichoderma virens. It exhibits significant cytotoxicity against human colon carcinoma cells.[10] Its complex structure, featuring a 1,2-oxazadecaline core, can be accessed through synthetic routes that may employ a Diels-Alder strategy to construct the initial cyclohexane ring system.
Biological Activity of Trichodermamide B
Trichodermamide B has shown potent cytotoxic and antiproliferative effects. The IC50 values for Trichodermamide B and its synthetic analogues against HeLa (human cervical cancer) cells are presented below.
| Compound | IC₅₀ (µM) |
| Trichodermamide B (2) | 1.4 - 21 |
| Synthetic Analogue (5) | 1.4 - 21 |
| Synthetic Analogue (6) | 1.4 - 21 |
| Synthetic Analogue (7) | 1.4 - 21 |
| Synthetic Analogue (8) | 1.4 - 21 |
Data sourced from a study on the cytotoxicity and mechanism of action of Trichodermamide B and its analogues.[11]
Mechanism of Action: DNA Damage
The proposed mechanism of action for Trichodermamide B involves the induction of DNA double-strand breaks. This leads to the activation of DNA damage response pathways, causing cell cycle arrest in the S-phase and ultimately triggering apoptosis.[11]
Diagram 3: Trichodermamide B-Induced DNA Damage Response
Caption: DNA damage response pathway activated by Trichodermamide B.
Experimental Protocol: General Diels-Alder Reaction for Core Synthesis
The total synthesis of Trichodermamide B is complex and often starts with different precursors.[2][12] However, a general Diels-Alder protocol using a substituted diene, conceptually derivable from this compound, can be employed to construct the foundational bicyclo[2.2.2]octene core.
Reaction: Lewis Acid Catalyzed Diels-Alder Reaction.
Materials:
-
A derivative of this compound (e.g., a silyl enol ether)
-
A suitable dienophile (e.g., a quinone derivative)
-
Lewis acid catalyst (e.g., Zinc Bromide, Lithium Perchlorate)
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the dienophile (1.0 equivalent) in the anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (0.1-1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of the this compound derivative (1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for the required time (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic adduct.
Expected Outcome: This reaction provides a functionalized bicyclo[2.2.2]octene which can be subjected to further chemical modifications to build the more complex structure of Trichodermamide B analogues.
Conclusion
This compound is a potent and versatile starting material for the synthesis of a variety of biologically active compounds. The Diels-Alder reaction serves as a cornerstone in synthetic strategies, enabling the efficient construction of complex cyclic systems. The examples of Pancratistatin and Trichodermamide B highlight the potential of this building block in the development of novel anticancer agents. The provided protocols offer a foundational approach for researchers to explore the synthesis of these and other related bioactive molecules. Further optimization of reaction conditions and exploration of diverse dienophiles will undoubtedly expand the synthetic utility of this compound in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Trichodermamide B by Zakarian [organic-chemistry.org]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancratistatin induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichodermamides A and B, cytotoxic modified dipeptides from the marine-derived fungus Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concise Total Synthesis of Trichodermamides A, B and C Enabled by an Efficient Construction of the 1,2-Oxazadecaline Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photochemical Reactions of Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbaldehyde is a bifunctional molecule possessing both a conjugated diene system and an α,β-unsaturated aldehyde. This unique structural arrangement suggests a rich and complex photochemistry, offering potential applications in organic synthesis and drug development. The photochemical behavior is anticipated to be a composite of the characteristic reactions of each functional group, primarily the electrocyclic ring-opening of the cyclohexadiene core and photochemical transformations of the conjugated aldehyde.
These notes provide a detailed overview of the expected photochemical reactions of this compound, based on established principles of photochemistry and studies on analogous compounds. Due to a lack of specific experimental data for this exact molecule in the current scientific literature, the following sections present predicted reaction pathways and generalized experimental protocols as a starting point for research.
Predicted Photochemical Pathways
Upon UV irradiation, this compound is expected to undergo several competing photochemical reactions. The primary pathways are predicted to be:
-
Electrocyclic Ring-Opening: This is a well-documented reaction for the parent cyclohexa-1,3-diene system.[1][2] Following the Woodward-Hoffmann rules for photochemical reactions, a conrotatory ring-opening is expected to occur, yielding a substituted (E,Z,E)-hepta-1,3,5-trien-1-al.[3][4] The presence of the electron-withdrawing aldehyde group may influence the quantum yield and the absorption wavelength required for this transformation.
-
Photochemical Decarbonylation: α,β-unsaturated aldehydes can undergo decarbonylation upon photoexcitation, typically via a Norrish Type I cleavage of the bond between the carbonyl carbon and the α-carbon.[5][6] This would lead to the formation of cyclohexa-1,3-diene and carbon monoxide.
-
Cis-Trans Isomerization: The exocyclic double bond of the aldehyde group can undergo photochemical E/Z (cis/trans) isomerization, a common reaction for α,β-unsaturated carbonyl compounds.[7] This process can lead to a photostationary state between the different isomers.
-
[2+2] Photocycloaddition: In concentrated solutions, intermolecular [2+2] cycloaddition between the double bonds of the diene or the enal system of two molecules could occur, leading to dimerized products.
The relative efficiency of these pathways will depend on various factors, including the excitation wavelength, solvent, concentration, and temperature.
Quantitative Data Summary
| Compound | Photochemical Reaction | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |
| Cyclohexa-1,3-diene | Electrocyclic Ring-Opening | ~0.4 | 254 | n-Hexane | [8] |
| α-Phenyl-α,β-unsaturated aldehydes | Decarbonylation | 0.4 - 1.0 | Not specified | Various | [5] |
| Stilbene | cis-trans Isomerization | Varies with sensitizer | 313 | Not specified | [9] |
| 3-Phenylcyclopentenone | [2+2] Cycloaddition | Varies with substrate | Not specified | Benzene | [10] |
Experimental Protocols
The following are generalized protocols intended as a starting point for investigating the photochemical reactions of this compound. Optimization of reaction conditions is highly recommended.
Protocol 1: Preparative Scale Photochemical Ring-Opening
Objective: To synthesize (E,Z,E)-hepta-1,3,5-trien-1-al via photochemical electrocyclic ring-opening.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., cyclohexane, acetonitrile, or diethyl ether)
-
Immersion well photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths below ~290 nm)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography columns)
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.05 M) of this compound in the chosen solvent.
-
Transfer the solution to the photoreactor vessel.
-
Degas the solution for at least 30 minutes by bubbling with an inert gas to prevent photooxidation.
-
Assemble the photoreactor, ensuring the immersion well is properly cooled with circulating water.
-
Irradiate the solution with the medium-pressure mercury lamp. The reaction progress should be monitored periodically by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Once the starting material is consumed or a desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Investigation of Photochemical Decarbonylation
Objective: To detect and quantify the formation of cyclohexa-1,3-diene from the photolysis of this compound.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., hexane)
-
Quartz cuvette or photoreactor
-
High-pressure mercury lamp with appropriate filters to select for n→π* transition (typically >300 nm)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a suitable internal standard
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a standard solution of this compound in the chosen solvent with a known concentration of an internal standard.
-
Transfer an aliquot of the solution to a quartz cuvette or photoreactor and seal it.
-
Degas the solution with an inert gas.
-
Irradiate the sample for a set period.
-
Analyze the reaction mixture by GC-MS or HPLC to identify and quantify the formation of cyclohexa-1,3-diene and the consumption of the starting material.
-
By comparing the peak areas relative to the internal standard before and after irradiation, the extent of decarbonylation can be determined.
Visualizations
Caption: Predicted photochemical pathways of this compound.
Caption: General experimental workflow for photochemical synthesis.
Applications in Drug Development and Organic Synthesis
The photochemical reactivity of this compound opens up several potential applications:
-
Access to Novel Scaffolds: The electrocyclic ring-opening provides a route to highly conjugated linear aldehydes, which are versatile intermediates in organic synthesis. These could be used to construct complex molecular architectures found in natural products or pharmacologically active compounds.
-
Photoremovable Protecting Groups: The decarbonylation reaction could potentially be harnessed for the development of novel photoremovable protecting groups for dienes.
-
Photo-controlled Reactions: The ability to trigger a specific chemical transformation with light allows for high spatial and temporal control, which is advantageous in the synthesis of sensitive or complex molecules. This can be particularly useful in medicinal chemistry for late-stage functionalization of drug candidates.
-
Materials Science: The change in conjugation and structure upon photoreaction could be exploited in the development of photochromic materials or molecular switches.
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when working with photoreactors.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood and take precautions against ignition sources.
-
The toxicity of this compound and its photoproducts may not be fully characterized. Handle all chemicals with care and avoid inhalation, ingestion, and skin contact.
Conclusion
While direct experimental data on the photochemistry of this compound is limited, a rich and varied reactivity can be predicted based on the known behavior of its constituent functional groups. The proposed pathways of electrocyclic ring-opening, decarbonylation, and isomerization offer exciting opportunities for synthetic innovation. The provided protocols serve as a foundational guide for researchers to explore the photochemical landscape of this intriguing molecule and unlock its potential in drug development and materials science. Further experimental investigation is necessary to validate these predictions and quantify the efficiency of the various reaction channels.
References
- 1. Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical isomerization of the enol ether of 4a,8,8-trimethyl-trans-Δ3-2-octalone to the cis-isomer - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Night-time atmospheric fate of acrolein and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magadhmahilacollege.org [magadhmahilacollege.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Photochemistry of substituted cyclic enones. Part 12.1 Photocycloaddition of 3-phenylcyclopentenone and 3-phenylcyclohexenone to (E [ ] )- and (Z [ ] )-1-phenylpropene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde
Welcome to the technical support center for the synthesis of Cyclohexa-1,3-diene-1-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methodologies exist for the synthesis of the this compound scaffold.[1] The most prevalent methods include:
-
Diels-Alder Reactions: This is a versatile method for preparing six-membered rings.[1][2][3] It can involve a cycloaddition followed by a base-promoted β-elimination to yield the target aldehyde.[1]
-
Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich dienes using a Vilsmeier reagent, which is typically prepared from DMF and POCl₃.[4][5][6][7]
-
Organocatalytic Methods: These methods have gained traction as they can be versatile and allow for one-pot reactions to create the desired scaffold.[1][8][9][10] Self-condensation of α,β-unsaturated aldehydes is one such approach.[1]
-
Oxidation of the Corresponding Alcohol: The aldehyde can be obtained by the oxidation of (cyclohexa-1,3-dien-1-yl)methanol.
Q2: What are the primary stability concerns for this compound?
A2: The compound is susceptible to several degradation pathways:
-
Aromatization: The diene can oxidize to form the more stable aromatic benzaldehyde.[1] This can be promoted by harsh oxidizing agents or prolonged exposure to air.
-
Dimerization: Like many cyclic dienes, it can undergo dimerization, especially upon heating or during prolonged storage.[8] Photochemical reactions can also lead to the formation of tricyclic dimers.[8]
-
Polymerization: Thermal reactions at elevated temperatures (150–200 °C) can lead to polymerization.[11]
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ -20°C). It should be protected from light and air to prevent oxidation and photochemical reactions. Use of a sealed container is essential.
Troubleshooting Guide
Q4: I am experiencing very low yields in my Diels-Alder synthesis. What are the likely causes?
A4: Low yields in Diels-Alder reactions for this scaffold can stem from several factors:
-
Diene Conformation: The diene must be in a "cisoid" conformation to react.[12] For cyclic dienes like cyclohexadiene, this is less of an issue, but substituents can influence reactivity.
-
Dienophile Reactivity: The reaction is more efficient with electron-deficient dienophiles.[2] If your dienophile is not sufficiently activated by electron-withdrawing groups, the reaction will be sluggish.[12]
-
Reaction Conditions: These reactions can be sensitive to temperature and pressure. Some require high temperatures or the use of Lewis acid catalysts (like Yb(OTf)₃) or ultrahigh pressures to proceed efficiently, especially with less reactive dienes.[13]
-
Side Reactions: The intermediate adduct may not undergo the desired elimination cleanly, leading to byproducts. The choice of base and reaction conditions for the elimination step is crucial.[1]
Q5: My Vilsmeier-Haack formylation is failing or giving poor results. What should I check?
A5: The Vilsmeier-Haack reaction is effective for electron-rich substrates.[4][5][7] If you are having trouble:
-
Substrate Reactivity: The Vilsmeier reagent is a weak electrophile.[4][6] The starting 1,3-cyclohexadiene must be sufficiently electron-rich to attack the iminium ion. Electron-donating groups on the diene will facilitate the reaction.
-
Reagent Preparation: The Vilsmeier reagent is formed in situ. Ensure your DMF is anhydrous and the POCl₃ (or other acid chloride) is fresh and of high purity.
-
Stoichiometry and Temperature: The ratio of reactants is important. The reaction temperature can range from 0°C to 80°C depending on the substrate's reactivity.[7] Careful temperature control is necessary.
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up, often with a base like sodium acetate, to complete the reaction.[4]
Q6: My final product is contaminated with benzaldehyde. How can I prevent this aromatization?
A6: Aromatization is a common side reaction.[1] To minimize it:
-
Use Mild Reagents: Avoid strong oxidizing agents during both the synthesis and work-up. For instance, oxidation of the corresponding alcohol should be done with mild reagents.
-
Control Reaction Temperature: High temperatures can promote aromatization. Run reactions at the lowest effective temperature.
-
Purification Method: During purification, avoid prolonged exposure to acidic or basic conditions on silica or alumina columns. Consider flash chromatography with a deactivated stationary phase or distillation under reduced pressure.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible to prevent air oxidation.
Q7: I'm observing dimerization of my purified product. What can be done?
A7: Dimerization is often a thermally or photochemically induced [4+2] cycloaddition.[8]
-
Storage: As mentioned in the FAQ, store the pure compound at low temperatures (freezer) under an inert atmosphere and in the dark.
-
Concentration: Dimerization is a bimolecular reaction. If possible, keep solutions dilute and use them promptly after preparation. Avoid concentrating solutions and leaving them at room temperature for extended periods.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical yields and conditions for different synthetic approaches to the this compound scaffold.
| Synthesis Method | Key Reagents | Typical Yield | Reaction Conditions | Reference |
| Diels-Alder / Elimination | Diene (e.g., with a sulfide leaving group), Dienophile (e.g., acrolein) | Good to Excellent (up to 97%) | Lewis acid catalysis may be needed; followed by base-promoted elimination. | [1] |
| Vilsmeier-Haack Formylation | 1,3-Cyclohexadiene, DMF, POCl₃ | Moderate to Good (e.g., 77%) | Requires electron-rich diene; reaction at 0°C to RT, followed by aqueous work-up. | [4] |
| Organocatalytic Condensation | α,β-Unsaturated aldehydes, Organocatalyst (e.g., L-proline) | Moderate to Good | Self-condensation or cross-condensation reactions; often one-pot procedures. | [1][10] |
| Oxidation of Alcohol | (Cyclohexa-1,3-dien-1-yl)methanol, Oxidizing Agent (e.g., DDQ) | Moderate to High | Requires a mild oxidizing agent to prevent aromatization. | [1] |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation (General Procedure)
This protocol is a general guideline and may require optimization for specific substituted cyclohexadienes.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool a solution of anhydrous N,N-dimethylformamide (DMF) in a suitable solvent (e.g., CH₂Cl₂) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30-60 minutes to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4]
-
Addition of Diene: Add a solution of the 1,3-cyclohexadiene substrate dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours) or until TLC analysis indicates consumption of the starting material.[4]
-
Work-up: Cool the reaction mixture back to 0°C. Carefully add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize the acid.[4] Stir for 10-20 minutes.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.
Protocol 2: Purification by Vacuum Filtration (Example for Solid Products)
This is a general protocol for isolating a solid product, often applicable after a reaction like a Diels-Alder cycloaddition where the product crystallizes.[12]
-
Crystallization: Cool the reaction mixture in an ice bath for at least 10 minutes to ensure complete crystallization of the product.[12]
-
Setup: Assemble a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Filtration: Wet the filter paper with a small amount of the cold solvent used in the reaction and turn on the vacuum. Pour the cold slurry of crystals into the funnel.
-
Washing: Disconnect the vacuum and add a small amount of a cold wash solvent (e.g., a mixture of ethyl acetate and hexane) to the crystals.[12] Reconnect the vacuum to pull the solvent through. Repeat this wash step as necessary to remove impurities.
-
Drying: Leave the product on the filter under vacuum for at least 10-15 minutes to pull air through and partially dry the crystals. For final drying, transfer the solid to a watch glass or drying dish.
Visualizations
Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antifungal Activities of Functional Cyclohexa-1,3-dienes via Organocatalyzed Cascade Vinylogous Michael-Cyclization of α,α-Dicyanoalkenes with α,β-Unsaturated Aldehydes – ScienceOpen [scienceopen.com]
- 11. Buy this compound (EVT-1183714) | 1121-54-6 [evitachem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclohexa-1,3-diene-1-carbaldehyde synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Purity of Starting Materials: Impurities in the diene or dienophile can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure the purity of your starting materials by techniques such as distillation, recrystallization, or column chromatography before use. Verify the purity using methods like NMR or GC-MS.
-
-
Reaction Conditions: The reaction is sensitive to temperature, pressure, and reaction time.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry of the diene and dienophile. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
-
Diene Conformation: For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation.
-
Solution: If using a substituted diene, steric hindrance might disfavor the s-cis conformation. Consider using a different synthetic route if this is a persistent issue.
-
-
2. Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize them?
-
Answer: The formation of side products is a common challenge. Here are some frequent side reactions and how to address them:
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Aromatization: The cyclohexadiene ring can be prone to oxidation, leading to the formation of an aromatic aldehyde.[1]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heat and prolonged reaction times.
-
-
Self-Condensation of Aldehydes: Aldehydes, especially α,β-unsaturated ones, can undergo self-condensation reactions.[1]
-
Solution: Control the reaction temperature and consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration.
-
-
Polymerization: Dienes and activated dienophiles can polymerize under certain conditions.
-
Solution: Use a radical inhibitor if polymerization is suspected. Ensure the reaction temperature is not excessively high.
-
-
3. Difficulty in Product Purification
-
Question: I am having trouble isolating and purifying the this compound from the crude reaction mixture. What are the recommended purification methods?
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Answer: Purification can be challenging due to the product's reactivity.
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Column Chromatography: This is a common and effective method for purification.
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Recommendation: Use a silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized to achieve good separation.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.
-
Caution: The product may be sensitive to heat, so use the lowest possible temperature and pressure.
-
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the synthesis of this compound and related derivatives, providing a basis for comparison.
| Synthetic Method | Diene/Starting Material | Dienophile/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Diels-Alder Reaction | Sulfur-containing diene | Acrolein | ZnBr₂ (60 °C) or LiClO₄/Et₂O (20 °C) | Not specified | [1] |
| Diels-Alder Reaction | Dicarbonitrile | Diene | Excess diene, increased reaction time | 90-97 | [1] |
| Organocatalytic Reaction | β-disubstituted-α,β-unsaturated aldehydes | Chiral α,β-unsaturated aldehyde | Jørgensen-Hayashi organocatalyst | Moderate | [3] |
| Self-Condensation | Senecialdehyde | - | Alkali | 80 (global yield of mixture) | [1] |
| Multi-step Synthesis | 1,2-dibromocyclohexane | - | Double dehydrobromination | Not specified for carbaldehyde | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Diels-Alder Reaction
This protocol describes a general procedure for the [4+2] cycloaddition to form the cyclohexadiene ring.
-
Reactant Preparation: Ensure both the diene and the dienophile (e.g., acrolein) are pure. If necessary, distill the reactants immediately before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene in a suitable solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Addition of Dienophile: Add the dienophile dropwise to the solution of the diene at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Organocatalytic Synthesis
This protocol outlines a general approach for an organocatalyzed synthesis of substituted cyclohexa-1,3-diene-1-carbaldehydes.
-
Catalyst and Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the organocatalyst (e.g., a proline derivative) in the chosen solvent (e.g., DMSO or chloroform).
-
Addition of Aldehydes: Add the α,β-unsaturated aldehyde and the second aldehyde component to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature for the specified time. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Reaction Mechanism: Diels-Alder Synthesis
Caption: A simplified diagram of the Diels-Alder reaction mechanism.
Experimental Workflow
Caption: A general workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of Cyclohexa-1,3-diene-1-carbaldehyde
Welcome to the technical support center for the purification of Cyclohexa-1,3-diene-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile organic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are fractional distillation under reduced pressure and silica gel column chromatography. For removing aldehydic impurities or isolating the aldehyde from a complex mixture, formation of a bisulfite adduct followed by regeneration is also a highly effective method.
Q2: What are the typical impurities I might encounter after the synthesis of this compound?
A2: Impurities largely depend on the synthetic route. For instance, in a Diels-Alder reaction, you might find unreacted starting materials or side-products from undesired cycloadditions.[1][2] Common impurities can include:
-
Isomers: Such as Cyclohexa-1,4-diene-1-carbaldehyde.
-
Oxidation Products: The corresponding carboxylic acid can form upon exposure to air.
-
Polymerization Products: Conjugated dienes and aldehydes can be prone to polymerization, especially at elevated temperatures.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
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Side-products from specific reactions: For example, if prepared via a Diels-Alder reaction, endo/exo isomers of the initial adduct may be present.[3]
Q3: My this compound appears to be decomposing on the silica gel column. What can I do?
A3: this compound can be sensitive to the acidic nature of standard silica gel, leading to decomposition or isomerization. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to its potential for oxidation and polymerization, purified this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C is often recommended). The use of an amber vial will protect it from light, which can also promote degradation.
Troubleshooting Guides
Problem 1: Low yield after purification by distillation.
| Possible Cause | Troubleshooting Step |
| Polymerization at high temperatures | Perform the distillation under reduced pressure to lower the boiling point. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze polymerization. Adding a radical inhibitor like hydroquinone can also be considered. |
| Product loss during transfer | Minimize the number of transfers. Rinse all glassware with a suitable solvent to recover any residual product. |
| Incomplete initial reaction | Analyze the crude product by TLC or GC-MS before purification to confirm the extent of the reaction. If the conversion is low, consider optimizing the reaction conditions. |
Problem 2: Co-elution of impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for α,β-unsaturated aldehydes is a mixture of hexane and ethyl acetate. Gradually increasing the polarity should allow for the separation of less polar impurities from your more polar aldehyde. |
| Column overloading | Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight). Overloading the column will lead to poor separation. |
| Poor column packing | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will result in uneven solvent flow and co-elution. |
Problem 3: The bisulfite adduct does not precipitate or is difficult to regenerate.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of reagents | Use a saturated solution of sodium bisulfite to facilitate the precipitation of the adduct. |
| Incomplete regeneration of the aldehyde | After isolating the bisulfite adduct, ensure the regeneration is carried out with a sufficiently strong base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is distinctly basic. Gentle warming can sometimes aid the decomposition of the adduct. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Boiling Point (estimated) | Given the boiling point of the parent cyclohexa-1,3-diene is 80 °C at 760 mmHg[4][5], the aldehyde derivative will have a significantly higher boiling point. Distillation under reduced pressure is recommended. For comparison, 3-cyclohexene-1-carboxaldehyde has a boiling point of 105 °C at 760 mmHg.[6][7] | |
| Molecular Weight | 108.14 g/mol | |
| Density (estimated) | ~0.9 - 1.0 g/cm³ | Based on similar structures. |
| TLC Eluent System (starting point) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | The optimal ratio should be determined by running TLC plates with the crude mixture. |
| Silica Gel to Compound Ratio (Column Chromatography) | 30:1 to 50:1 (w/w) | For good separation of impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find an eluent system that gives a good separation of the product from its impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable solvent like ethanol or a mixture of ethanol and water. Add a saturated aqueous solution of sodium bisulfite dropwise while stirring vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Isolation of Adduct: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove non-aldehydic impurities.
-
Regeneration of Aldehyde: Suspend the washed bisulfite adduct in water. Add a saturated aqueous solution of sodium carbonate or a 10% sodium hydroxide solution dropwise with stirring until the solution is basic and the solid has dissolved.
-
Extraction: Extract the regenerated aldehyde from the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 5. 1,3-cyclohexadiene, 592-57-4 [thegoodscentscompany.com]
- 6. 3-Cyclohexene-1-carboxaldehyde|lookchem [lookchem.com]
- 7. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Diels-Alder reactions with Cyclohexa-1,3-diene-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Diels-Alder reactions involving Cyclohexa-1,3-diene-1-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Diels-Alder reaction with this compound resulting in a low yield?
A1: Low yields can stem from several factors. This compound is a cyclic diene, which is favorable as it is locked in the required s-cis conformation.[1][2] However, the presence of an electron-withdrawing aldehyde group reduces the electron density of the diene system.[3][4] Since typical Diels-Alder reactions proceed fastest with an electron-rich diene and an electron-poor dienophile, this combination can lead to sluggish reactivity.[2][5][6]
Troubleshooting Steps:
-
Enhance Dienophile Reactivity: Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides, quinones, or acrylates with cyano or ester groups).[5][7][8][9]
-
Increase Temperature: Heating the reaction mixture, for example by refluxing in a high-boiling solvent like xylene or toluene, can increase the reaction rate.[7][10] However, be cautious, as excessively high temperatures can promote the reverse (retro-Diels-Alder) reaction.[11]
-
Use Catalysis: Employ a Lewis acid catalyst to activate the dienophile. Lewis acids coordinate to the electron-withdrawing group on the dienophile, lowering its LUMO energy and accelerating the reaction.[12][13]
-
Check Reagent Purity: Ensure the diene and dienophile are pure. The diene can be prone to oxidation or polymerization over time.
-
Increase Concentration or Pressure: Running the reaction at a higher concentration or under high pressure can also increase the rate and yield.[14][15]
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be due to several competing pathways.
-
Endo/Exo Diastereomers: The Diels-Alder reaction can form two different diastereomers: the endo and exo products. The endo product is typically the kinetically favored, major product under standard conditions.[1][16]
-
Diene Polymerization/Dimerization: Although less common for cyclohexadiene than for cyclopentadiene, self-reaction of the diene can occur, especially at high temperatures.[17]
-
Aromatization: The diene can be oxidized to the corresponding aromatic aldehyde, especially if exposed to air or oxidizing agents.[3]
-
By-products from Dienophile: Some dienophiles, like 1,4-benzoquinone, can undergo side reactions or act as both a diene and a dienophile, leading to a variety of by-products.[18]
Troubleshooting Steps:
-
Control Temperature: Lowering the reaction temperature may improve selectivity and reduce by-product formation, though it will also slow the reaction rate.[19]
-
Use a Catalyst: Lewis acid catalysis can enhance stereoselectivity, often favoring the endo product, and can allow for lower reaction temperatures.[12]
-
Work under Inert Atmosphere: To prevent oxidation of the diene, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired adduct.
Q3: How can I improve the endo/exo selectivity of my reaction?
A3: In most Diels-Alder reactions, the endo adduct is the kinetic product, favored due to secondary orbital interactions in the transition state. The exo adduct is often the thermodynamically more stable product.
Optimization Strategies:
-
Kinetic Control: To favor the endo product, run the reaction at lower temperatures for a shorter duration.[19]
-
Thermodynamic Control: To favor the exo product, use higher temperatures and longer reaction times to allow the initial endo product to revert to the starting materials (via retro-Diels-Alder) and then reform as the more stable exo product.
-
Catalysis: The choice of Lewis acid catalyst can significantly influence the endo/exo ratio. Screening different catalysts (e.g., AlCl₃, TiCl₄, Yb(OTf)₃) is recommended.[12][14][20]
Q4: What is the best type of dienophile to use with this compound?
A4: Due to the electron-withdrawing nature of the aldehyde on the diene, the most effective dienophiles will be strongly electron-deficient.[3][6] This creates the necessary electronic push-pull character for an efficient reaction.
Recommended Dienophiles:
-
Highly Reactive: Maleic anhydride, N-phenylmaleimide, 1,4-benzoquinone.[7][21][22]
-
Moderately Reactive: Acrylates (e.g., methyl acrylate), acrylonitrile, chalcones.[3][14] These often require catalysis or thermal conditions to achieve good yields.
Q5: When should I consider using a Lewis acid or Brønsted acid catalyst?
A5: Catalysis is recommended when the reaction is slow at moderate temperatures or when higher selectivity is required.
-
Lewis Acid Catalysis (e.g., AlCl₃, TiCl₄, Ca(OTf)₂): Use a Lewis acid when reacting with dienophiles containing a Lewis basic site, such as a carbonyl or cyano group.[10][12] The catalyst activates the dienophile, significantly increasing the reaction rate and often improving regio- and stereoselectivity.[13][20] Lewis acid catalysis can be much more effective than Brønsted acid catalysis.[20][23]
-
Brønsted Acid Catalysis (e.g., TsOH, HCl): This is an alternative, particularly in aqueous media. Protonation of the dienophile's electron-withdrawing group serves a similar activating purpose as coordination to a Lewis acid.[3][20]
Data Presentation: Reaction Conditions
The following tables summarize typical starting conditions for Diels-Alder reactions. Optimization will be required for specific substrate combinations.
Table 1: General Reaction Conditions for Different Dienophiles
| Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Maleic Anhydride | None | Xylene | ~140 (reflux) | 0.5 - 2 | Good to Excellent | [7][8] |
| Acrolein | None | 1,4-Dimethylcyclohexane | 150 | 3 | >90% | [15] |
| 1,4-Benzoquinone | None | Water | Room Temp | 48 | Moderate | [21] |
| Chalcone Derivatives | Ca(OTf)₂ / Bu₄NPF₆ | Dichloromethane | -20 to 0 | 4 | Good to Excellent | [12] |
| N-Ethylmaleimide | TsOH (cat.) | Dichloromethane | Room Temp | 12 | Good | [3] |
Table 2: Comparison of Catalyzed vs. Uncatalyzed Reactions
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Relative Rate Increase | Reference |
| Cyclopentadiene | Azachalcone | 0.01M HCl | Water | 32 | ~21x vs uncatalyzed | [20] |
| Cyclopentadiene | Azachalcone | 0.01M Cu(NO₃)₂ | Water | 32 | ~40x vs HCl catalyzed | [20] |
| Isoprene | Methyl Acrylate | AlCl₃ | N/A (Computational) | N/A | Significant rate increase | [13] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10%) | Dichloromethane | -20 | Product forms (no product without catalyst) | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
-
Setup: Add this compound (1.0 eq) and the chosen dienophile (1.0 - 1.2 eq) to a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.[7]
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., xylene or toluene, approx. 0.1-0.5 M concentration).
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC or GC. Typical reaction times range from 30 minutes to several hours.[7]
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. If the product crystallizes upon cooling, it can be isolated by vacuum filtration.[8]
-
Purification: If the product does not crystallize or contains impurities, remove the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: To a flame-dried, three-neck round-bottomed flask under an inert atmosphere (N₂ or Ar), add the chosen Lewis acid (e.g., Ca(OTf)₂, 10 mol%) and anhydrous dichloromethane.[12]
-
Cooling: Cool the suspension to the desired temperature (e.g., 0 °C to -20 °C) using an ice or dry ice/acetone bath.
-
Reagent Addition: Add the dienophile (1.2 eq) to the stirred suspension. After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching & Workup: Upon completion, quench the reaction by slowly adding a cold aqueous solution (e.g., saturated NaHCO₃ or 10% citric acid).[12] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Troubleshooting logic for low-yield Diels-Alder reactions.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Cyclohexene-1-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 18. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diels–Alder Reaction [sigmaaldrich.com]
- 20. web.iitd.ac.in [web.iitd.ac.in]
- 21. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexa-1,3-diene-1-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cyclohexa-1,3-diene-1-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dark, and well-ventilated area.[1] It is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be tightly sealed to prevent exposure to air and moisture. While specific long-term stability data is not extensively published, storage at 2-8°C is a common precautionary measure for analogous compounds.
Q2: Is this compound sensitive to light?
A2: Yes, conjugated dienes and aldehydes can be sensitive to light. Photochemical reactions, such as dimerization and ring-opening, can be initiated by exposure to UV light.[2] It is crucial to store the compound in an amber vial or a light-proof container to prevent photodegradation.
Q3: What are the primary degradation pathways for this compound?
A3: this compound is susceptible to several degradation pathways, including:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, cyclohexa-1,3-diene-1-carboxylic acid, especially in the presence of air.[2]
-
Dimerization: Photochemical induction can lead to the formation of tricyclic dimers.[2]
-
Aromatization: Under certain conditions, the diene ring can aromatize, leading to the formation of benzene and other related aromatic compounds as minor degradation products.[2]
-
Polymerization: Like many dienes, this compound may be prone to polymerization over time, especially if exposed to heat or catalysts.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored by chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. GC-MS can be particularly useful for identifying the degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in sample color (e.g., yellowing) | Oxidation or polymerization. | Handle the compound under an inert atmosphere. Store in a tightly sealed container at recommended cool temperatures. Prepare fresh solutions for use. |
| Appearance of new peaks in HPLC/GC analysis | Degradation of the compound. | Identify the new peaks by techniques like GC-MS or LC-MS to understand the degradation pathway. Review storage and handling procedures to minimize exposure to air, light, and heat. |
| Inconsistent experimental results | Sample impurity or degradation. | Re-purify the compound if necessary. Always use freshly prepared solutions. Run a purity check of the starting material before critical experiments. |
| Precipitate formation in solution | Polymerization or insolubility of degradation products. | Filter the solution before use. Investigate the nature of the precipitate. Consider using a different solvent or preparing more dilute solutions. |
Stability and Storage Summary
| Parameter | Recommendation | Potential Degradation Products |
| Temperature | Store at 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles. | Polymerization products, Benzene, Cyclohexene[2] |
| Light | Protect from light. Store in an amber or opaque container. | Tricyclic dimers, Ring-opened products[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Cyclohexa-1,3-diene-1-carboxylic acid[2] |
| Purity | Use high-purity material. Impurities can catalyze degradation. | Varies depending on the impurity. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound and detecting volatile degradation products.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 300°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main compound. Degradation products like benzene and cyclohexene would appear as more volatile peaks (earlier retention times).
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.[3][4]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated UV light source (e.g., 350 nm) for a defined period.[2]
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
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Analyze all samples, along with an unstressed control sample, by a stability-indicating method, such as HPLC with a UV or MS detector.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Visualizations
References
Technical Support Center: Cyclohexa-1,3-diene-1-carbaldehyde Experimental Work
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexa-1,3-diene-1-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: Common synthetic routes to this compound and its derivatives include:
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Diels-Alder Reactions: This is a powerful method for forming the cyclohexadiene ring system by reacting a conjugated diene with a suitable dienophile.[1][2][3][4] The reaction can be followed by an elimination step to introduce the endocyclic double bond.[2]
-
Organocatalytic Methods: These methods offer metal-free and often stereoselective routes, frequently utilizing small organic molecules like proline or its derivatives to catalyze the formation of the carbon skeleton and subsequent cyclization.[1][2]
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Halogenation and Elimination Sequences: This approach involves the initial halogenation of a cyclohexene precursor, followed by double dehydrobromination to form the diene system.[1] Subsequent functional group manipulation can then yield the desired carbaldehyde.
Q2: My Diels-Alder reaction to synthesize a this compound derivative is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Diels-Alder reactions can arise from several factors:
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Unfavorable Diene Conformation: The diene must be in the s-cis conformation to react.[4][5] If the s-trans conformer is significantly more stable, the reaction rate will be slow. Consider using a cyclic diene which is locked in the s-cis conformation.
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Poor Dienophile Reactivity: The reactivity of the dienophile is crucial. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[5][6][7] If your dienophile is not sufficiently activated, consider using a more reactive one or adding a Lewis acid catalyst.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, leading to lower yields.
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Retro-Diels-Alder Reaction: At high temperatures, the reverse reaction can become significant, reducing the yield of the desired adduct.[4] It is important to optimize the reaction temperature.
Q3: I am observing significant side product formation in my synthesis. What are the likely side reactions?
A3: Depending on the synthetic route, several side reactions can occur:
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Dimerization: Cyclohexa-1,3-diene and its derivatives can undergo self-Diels-Alder reactions, leading to the formation of tricyclic dimers, especially under photochemical conditions.[1]
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Aromatization: The cyclohexadiene ring can be oxidized to a benzene ring, particularly if oxidizing agents are present or under harsh reaction conditions.[2]
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Polymerization: The conjugated diene system and the aldehyde group can be susceptible to polymerization, especially in the presence of acid or base catalysts or upon exposure to light and heat. Acrolein, a related compound, is known to polymerize violently.[8]
Q4: What are the recommended methods for the purification of this compound?
A4: Purification can typically be achieved by:
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Distillation: For liquid products, vacuum distillation can be effective in separating the desired compound from non-volatile impurities. A simple distillation at atmospheric pressure under an inert atmosphere (e.g., nitrogen) can also be used.[9]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often suitable.
-
Washing: The crude product can be washed with water to remove any water-soluble impurities.[9]
Q5: How should I handle and store this compound to ensure its stability?
A5: this compound is an unsaturated aldehyde and should be handled with care to prevent degradation.
-
Storage: It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.[10][11] For long-term storage, refrigeration at 2-8°C is recommended.[11]
-
Handling: Due to its potential reactivity and similarity to hazardous compounds like acrolein, it should be handled in a well-ventilated fume hood.[8][12][13] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves (e.g., butyl rubber), should be worn.[8][11][13] Avoid contact with skin and eyes and inhalation of vapors.[11][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acids, and amines, as these can catalyze polymerization or other reactions.[8][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst or reagents. | Check the quality and activity of catalysts and reagents. Use freshly distilled solvents and reagents if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating, while others may need to be cooled to prevent side reactions. | |
| Presence of inhibitors. | Ensure all glassware is clean and free of any potential reaction inhibitors. | |
| Formation of a complex mixture of products | Non-selective reaction conditions. | Adjust reaction conditions (temperature, solvent, catalyst) to improve selectivity. Consider using a more selective synthetic route. |
| Decomposition of starting material or product. | Perform the reaction under an inert atmosphere and protect it from light. Use milder reaction conditions if possible. | |
| Difficulty in isolating the product | Product is volatile. | Use a cold trap during distillation or solvent removal to capture the volatile product.[9] |
| Product is unstable on silica gel. | Consider alternative purification methods such as distillation or chromatography on a less acidic stationary phase (e.g., alumina). | |
| Product darkens or polymerizes upon storage | Exposure to air, light, or heat. | Store the purified product under an inert atmosphere, in a dark container, and at a low temperature.[10][11] |
| Presence of impurities that catalyze polymerization. | Ensure the product is highly pure before storage. The presence of acidic or basic impurities can promote polymerization. |
Experimental Protocols
Synthesis of Cyclohexa-1,3-diene via Dehydrobromination of 1,2-Dibromocyclohexane
This protocol is adapted from a known method for preparing the parent cyclohexa-1,3-diene.[1][14]
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled in an ice bath. The entire system should be under a nitrogen atmosphere.
-
Reaction Mixture: To the flask, add sodium hydride (NaH) suspended in a high-boiling ether solvent like diglyme.
-
Addition of Substrate: Heat the mixture to 100-110°C. Add a solution of 1,2-dibromocyclohexane in the same solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reaction temperature.
-
Distillation: The product, cyclohexa-1,3-diene, will distill as it is formed. Collect the distillate in the cooled receiving flask.
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Workup: Wash the distillate with water to remove any water-soluble byproducts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
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Purification: Further purify the product by fractional distillation under a nitrogen atmosphere.
Visualizations
Caption: A generalized workflow for the synthesis and handling of this compound.
Caption: Logical relationships between common experimental problems and their potential underlying causes.
References
- 1. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. synerzine.com [synerzine.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. drexel.edu [drexel.edu]
- 14. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
Catalyst selection for efficient Cyclohexa-1,3-diene-1-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexa-1,3-diene-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The main catalytic routes for the synthesis of this compound include:
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Diels-Alder Reactions: This is a cornerstone method for forming the six-membered ring of the target molecule. It involves the cycloaddition of a suitable diene and a dienophile.[1][2][3] Lewis acids or organocatalysts are often employed to promote these reactions.[1]
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Organocatalysis: This metal-free approach often utilizes small organic molecules, such as proline and its derivatives, to catalyze the formation of the cyclohexadiene ring.[1][4] These methods can offer high stereoselectivity.[1][4]
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Metal-Catalyzed Reactions: Various transition metals are effective for this synthesis. Ruthenium catalysts can be used for cycloisomerization and electrocyclization reactions.[5] Iridium catalysts are employed in hydrogen auto-transfer reactions.[5] Palladium catalysts are used in cross-coupling and cycloaddition reactions.[5] Nickel catalysts can be utilized for cyclization reactions.[5]
Q2: How can I improve the regioselectivity of the Diels-Alder reaction?
A2: Achieving high regioselectivity in the Diels-Alder synthesis of this compound can be accomplished by using a sulfur-containing diene. The sulfide group acts as a regioselective assistant and a good leaving group after the adduct is formed.[1]
Q3: What are some common catalysts used to lower the activation energy of the Diels-Alder reaction?
A3: To lower the activation energy and reaction temperature, several catalysts can be employed. For the reaction of a diene with acrolein, ZnBr₂ can be used as a catalyst, allowing the reaction to proceed at 60°C instead of 100°C.[1] The addition of LiClO₄/Et₂O can further reduce the reaction temperature to 20°C, although this may require longer reaction times.[1]
Q4: Can this compound be synthesized enantioselectively?
A4: Yes, chiral 1,3-cyclohexadienals can be synthesized using organocatalysis.[1][4] Proline derivatives are commonly used as organocatalysts for asymmetric reactions between α,β-unsaturated aldehydes.[1][4] Chiral silicon-sulfur Lewis pairs have also been reported to catalyze Diels-Alder reactions with good enantioselectivity.[6]
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| High Activation Energy | Employ a Lewis acid catalyst such as ZnBr₂ or LiClO₄/Et₂O to lower the reaction temperature and improve yield.[1] |
| Poor Dienophile Reactivity | Consider using a more reactive dienophile, such as 2,2-bis(trifluoromethyl)-ethylene-1,1-dicarbonitrile. Note that this may require subsequent transformation steps to obtain the final product.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and solvent. Ultrahigh pressures have been shown to improve yields in some Diels-Alder reactions.[6] |
| Reversibility of the Reaction | Ensure that the reaction conditions favor the forward reaction. This may involve removing the product as it is formed or using an excess of one of the reactants. |
Problem 2: Poor Stereoselectivity in Organocatalyzed Synthesis
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | Screen a variety of organocatalysts, such as different proline derivatives or a Jørgensen-Hayashi organocatalyst, to find the one that provides the best stereocontrol for your specific substrates.[1][4] |
| Suboptimal Solvent | The choice of solvent can significantly impact stereoselectivity. Experiment with different solvents to find the optimal medium for the reaction. |
| Temperature Effects | Lowering the reaction temperature often enhances enantioselectivity in asymmetric catalysis.[7] |
| Presence of Water | Ensure anhydrous conditions, as water can interfere with the catalytic cycle and reduce stereoselectivity. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for Diels-Alder Reaction
| Catalyst | Dienophile | Diene | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | Acrolein | Diene 85 | 100 | - | - | [1] |
| ZnBr₂ | Acrolein | Diene 85 | 60 | - | - | [1] |
| LiClO₄/Et₂O | Acrolein | Diene 85 | 20 | longer | - | [1] |
| Yb(OTf)₃·2H₂O | Various | 1,3-Cyclohexadiene | - | - | moderate to excellent | [6] |
| Cr(III)-salen | Methacrolein | 1-Amino-1,3-butadienes | Room Temp | - | High | [7] |
Note: Specific yield data was not available for all catalyst systems in the provided search results.
Experimental Protocols
General Procedure for Organocatalyzed Synthesis of Chiral Cyclohexadienals:
This protocol is based on the work described by S. Fustero et al.[4]
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To a solution of the β-disubstituted-α,β-unsaturated aldehyde (1.0 equiv) in the appropriate solvent (e.g., CHCl₃, 0.2 M), add the chiral α,β-unsaturated aldehyde (1.2 equiv).
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Add the organocatalyst (e.g., a Jørgensen-Hayashi catalyst, 0.5 equiv).
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Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to afford the desired chiral 1,3-cyclohexadienal.
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Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude mixture.
Visualizations
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes [organic-chemistry.org]
Scalable synthesis of Cyclohexa-1,3-diene-1-carbaldehyde for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Cyclohexa-1,3-diene-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: For industrial applications, the most prominent methods are the Diels-Alder reaction, the Vilsmeier-Haack reaction, and various organocatalytic approaches. The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for forming the six-membered ring structure.[1][2][3] The Vilsmeier-Haack reaction allows for the formylation of electron-rich dienes.[4][5] Organocatalysis offers metal-free and often stereoselective routes, which are increasingly important under green chemistry principles.[6][7]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Key challenges include managing reaction exotherms, preventing polymerization of starting materials or products, ensuring regioselectivity and stereoselectivity, and developing efficient purification methods to remove byproducts and catalysts. For instance, Diels-Alder reactions can be reversible and require careful temperature and pressure control to maximize yield.[8][9]
Q3: How can I purify this compound on a large scale?
A3: Vacuum distillation is the most common method for purifying the final product.[9][10] Depending on the synthesis route, a preliminary workup involving aqueous washes to remove salts or water-soluble catalysts is typically required. Column chromatography is generally not feasible for industrial-scale production due to cost and solvent waste.
Q4: Are there any specific safety precautions I should take?
A4: Yes. This compound and its precursors can be volatile and flammable.[11] All reactions should be conducted in a well-ventilated area or fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[12] The Vilsmeier reagent (formed from DMF and POCl₃) is highly reactive and moisture-sensitive and should be handled with extreme care.[13][14]
Q5: What are the typical storage conditions for this compound?
A5: The compound should be stored in a tightly closed container in a cool, well-ventilated place, away from incompatible materials and direct sunlight.[12] Due to the conjugated diene system, it can be susceptible to oxidation or polymerization over time; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Quality Starting Materials | Verify the purity of your diene and dienophile (for Diels-Alder) or your cyclohexadiene precursor (for Vilsmeier-Haack) using NMR or GC-MS. Impurities can inhibit the reaction or lead to side products. |
| Inactive Catalyst or Reagent | For Vilsmeier-Haack, ensure the POCl₃ and DMF are fresh and anhydrous to form the active Vilsmeier reagent.[14] For organocatalytic routes, verify the catalyst's integrity. |
| Incorrect Reaction Temperature | Diels-Alder reactions have optimal temperature ranges; too high can favor the retro-Diels-Alder reaction, while too low can stall it.[8] Vilsmeier-Haack reactions often require specific temperatures depending on the substrate's reactivity (typically 0°C to 80°C).[4] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. Some reactions, especially at lower temperatures, may require extended periods to reach completion. |
| Atmospheric Contamination | If using moisture- or air-sensitive reagents (like the Vilsmeier reagent), ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar). |
Problem 2: Presence of Significant Impurities or Byproducts
| Possible Cause | Troubleshooting Step |
| Polymerization | Starting materials like acrolein or the diene itself can polymerize. Consider adding a polymerization inhibitor (e.g., hydroquinone) and maintaining strict temperature control. |
| Formation of Dimers | Photochemical reactions or excessive heat can lead to the formation of tricyclic dimers and other side products like benzene or cyclohexene.[6] Ensure the reaction is shielded from UV light unless a photochemical step is intended. |
| Aromatization of Product | The cyclohexadiene ring can oxidize to form a benzaldehyde derivative, especially during workup or if exposed to air at high temperatures.[1] Use milder workup conditions and consider sparging solvents with an inert gas. |
| Incorrect Regioselectivity (Diels-Alder) | The substitution pattern on the diene and dienophile dictates regioselectivity. If an undesired isomer is forming, a Lewis acid catalyst may be required to control the outcome.[1] |
| Incomplete Hydrolysis (Vilsmeier-Haack) | The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate.[5] Ensure the aqueous workup is sufficient to fully convert the intermediate to the aldehyde. |
Data Presentation: Synthesis Method Comparison
Table 1: Diels-Alder Synthesis Approaches
| Diene | Dienophile | Catalyst/Conditions | Yield | Purity | Reference |
| 1,3-Butadiene | Acrolein | 150°C, 4 MPa, continuous flow reactor | >91% | 99.5% (after distillation) | [10] |
| 1,3-Butadiene | Acrolein | 120-150°C, 25 bar, two-stage reactor | 93.7% | N/A | [9] |
| Substituted Diene | Acrolein | Lewis Acid (e.g., Yb(OTf)₃) | up to 82% | N/A | [6][8] |
| Dicarbonitrile | Substituted Diene | 1. Excess diene, extended time 2. NaOH, aq. EtOH 3. NBS, Et₃N | 97% (cycloaddition) | N/A | [1] |
Table 2: Organocatalytic Synthesis Approaches
| Aldehyde Donor | Aldehyde Acceptor | Catalyst | Yield | Key Feature | Reference |
| α,β-Unsaturated Aldehyde | α,α-Dicyanoalkene | L-proline | Good | Forms multifunctionalized products | [7] |
| (E)-4-acetoxycrotonaldehyde | Self-dimerization | L-proline | N/A | Synthesis of a precursor to (+) palitantin | [1] |
| β-disubstituted-α,β-unsaturated aldehydes | Chiral α,β-unsaturated aldehyde | Jørgensen-Hayashi catalyst | Moderate | Asymmetric synthesis of chiral products | [15] |
Experimental Protocols
Protocol 1: Diels-Alder Cycloaddition (Continuous Flow)
This protocol is adapted from industrial processes for synthesizing related cyclohexene carboxaldehydes and represents a scalable approach.[9][10]
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System Setup: Assemble a continuous flow reactor system equipped with pumps for feeding liquid reagents (acrolein, 1,3-butadiene), a heated reaction coil or packed bed reactor, a back-pressure regulator, and a collection vessel.
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Reagent Preparation: Ensure both acrolein (with a polymerization inhibitor like hydroquinone) and liquefied 1,3-butadiene are of high purity.
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Reaction Execution:
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Set the reactor temperature to 140-170°C.
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Set the system pressure to 25-40 bar to maintain the reagents in the liquid phase.
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Begin pumping the reagents into the reactor at a controlled molar ratio (typically with a slight excess of diene). The weight ratio of feed to the circulated reaction mixture should be maintained in the range of 1:5 to 1:60.[9]
-
-
Workup and Purification:
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The output from the reactor is cooled and depressurized.
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The crude product mixture is subjected to fractional distillation under vacuum.
-
Unreacted starting materials are recovered as the low-boiling fraction, and the pure this compound is collected at its boiling point.
-
Protocol 2: Vilsmeier-Haack Formylation
This protocol describes a general lab-scale procedure that can be adapted for scale-up.
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Reagent Preparation (Vilsmeier Reagent):
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In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Maintain the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).[14]
-
-
Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back down to 0°C.
-
Slowly add 1,3-cyclohexadiene dropwise to the stirred solution. The reaction is often exothermic; control the addition rate to maintain the desired temperature.
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Once the addition is complete, allow the reaction to stir at a temperature between 0°C and 80°C until TLC or GC analysis indicates the consumption of the starting diene.[4]
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
Caption: Key scalable synthesis pathways to the target molecule.
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]
- 10. 3-Cyclohexene-1-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 12. synerzine.com [synerzine.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of Cyclohexa-1,3-diene-1-carbaldehyde Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of cyclic adducts from dienes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Cyclohexa-1,3-diene-1-carbaldehyde is a versatile building block, frequently employed in cycloaddition reactions like the Diels-Alder reaction to generate intricate six-membered rings.[1][2] The precise structural elucidation of the resulting adducts is paramount, as stereochemistry and connectivity dictate their biological activity and chemical properties.
This guide provides a comparative overview of the key spectroscopic techniques used to unequivocally confirm the structure of this compound adducts. We present supporting data, detailed experimental protocols, and logical workflows to aid researchers in this critical analytical task.
Comparative Spectroscopic Data
The structural confirmation of a this compound adduct relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary pieces of the structural puzzle.
¹H NMR Spectroscopy
¹H NMR provides information on the electronic environment and connectivity of protons. Key diagnostic signals for a Diels-Alder adduct include the disappearance of the diene protons and the appearance of new olefinic and aliphatic signals in the cyclohexene ring of the product. The aldehydic proton remains a distinct downfield singlet or doublet.
Table 1: Representative ¹H NMR Data Comparison (in CDCl₃)
| Proton Type | This compound (Starting Material) | Typical Diels-Alder Adduct | Key Diagnostic Features |
| Aldehydic (CHO) | ~9.0 - 10.0 ppm (s or d)[3] | ~9.0 - 10.0 ppm (s or d) | Signal remains, but its precise shift can be affected by the new stereochemistry. |
| Olefinic (C=C-H) | ~5.5 - 7.5 ppm (m)[3] | ~6.0 - 7.0 ppm (m, 2H) | Reduction from 4 diene protons to 2 olefinic protons in the newly formed ring. |
| Aliphatic (C-H) | ~1.5 - 3.0 ppm (m)[3] | ~1.5 - 4.0 ppm (m) | Appearance of new bridgehead and aliphatic protons. Coupling constants (J values) are critical for determining stereochemistry (endo/exo). |
| Dienophile Protons | N/A | Varies based on dienophile | Signals corresponding to the dienophile moiety will be present and shifted upon adduct formation. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. The transition from the conjugated diene to the cyclohexene adduct is marked by a clear change in the number and chemical shifts of the sp² and sp³ hybridized carbons.
Table 2: Representative ¹³C NMR Data Comparison (in CDCl₃)
| Carbon Type | This compound (Starting Material) | Typical Diels-Alder Adduct | Key Diagnostic Features |
| Aldehydic (C=O) | ~190 - 200 ppm | ~190 - 205 ppm | Carbonyl signal is retained. |
| Olefinic (C=C) | ~120 - 150 ppm (4 signals) | ~125 - 145 ppm (2 signals) | Reduction from 4 sp² carbons in the diene system to 2 sp² carbons in the adduct's cyclohexene ring. |
| Aliphatic (C-C) | ~20 - 30 ppm (2 signals) | ~20 - 55 ppm | Appearance of new sp³ signals for the newly formed sigma bonds and bridgehead carbons. |
| Dienophile Carbons | N/A | Varies based on dienophile | Signals from the dienophile will be present, often shifted upfield upon loss of their double bond character. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. In the context of these adducts, it is particularly useful for confirming the retention of the aldehyde group and the nature of the carbon-carbon double bonds.
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Characteristic Absorption Range | Interpretation for Adduct Analysis |
| C=O (Aldehyde) | ~1680 - 1710 cm⁻¹ | Confirms the aldehyde group is present in the final adduct. A shift may indicate changes in conjugation. |
| C=C (Olefinic) | ~1600 - 1680 cm⁻¹ | Confirms the presence of the cyclohexene double bond in the adduct. |
| C-H (sp²) | ~3000 - 3100 cm⁻¹ | Corresponds to the =C-H bonds of the olefinic system. |
| C-H (sp³) | ~2850 - 3000 cm⁻¹ | Corresponds to the C-H bonds of the newly formed aliphatic portion of the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the adduct, confirming that a reaction has occurred between the diene and the dienophile. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.[4] The fragmentation pattern can also offer structural clues.
Table 4: Mass Spectrometry Data
| Analysis Type | Information Provided | Example |
| Low-Resolution MS (LRMS) | Molecular Ion Peak [M]⁺ | This compound (108.14 g/mol ) + Maleimide (97.07 g/mol ) → Adduct [M]⁺ at m/z = 205 |
| High-Resolution MS (HRMS) | Exact Mass and Molecular Formula | Calculated for C₁₁H₁₁NO₃: 205.0739; Found: 205.0741. This confirms the elemental composition. |
| Fragmentation Pattern | Structural Fragments | A characteristic retro-Diels-Alder (rDA) fragmentation, where the adduct breaks back down into the original diene and dienophile, is often observed and is strong evidence for the adduct's structure.[5] |
Logical and Experimental Workflows
The structural confirmation process follows a logical progression from synthesis to final data interpretation. The relationship between different spectroscopic techniques is synergistic, with each method providing data that corroborates or refines the hypotheses drawn from the others.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-64 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils/liquids): Place a single drop of the neat sample between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a modern, rapid alternative.
-
-
Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample scan.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the adduct (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Acquisition (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer via direct infusion or through an LC system. ESI is a soft ionization technique suitable for observing the molecular ion.
-
Acquisition (Electron Ionization - EI): For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with EI can be used. This technique often induces more fragmentation, which can be useful for structural analysis.
-
HRMS: For high-resolution analysis, use a Time-of-Flight (TOF), Orbitrap, or FT-ICR mass analyzer to obtain a mass measurement with high accuracy (typically < 5 ppm error).
References
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Structures of oxygenated cyclohexa-1,3-diene–maleic anyhydride cycloadducts. Structural evidence suggests a stepwise retro-Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry Analysis of Cyclohexa-1,3-diene-1-carbaldehyde and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Cyclohexa-1,3-diene-1-carbaldehyde and its prominent derivative, 2,6,6-trimethylthis compound, commonly known as Safranal. The information presented herein is intended to assist researchers in the identification and characterization of these and similar compounds in various matrices.
Comparative Analysis of Mass Spectra
The following table summarizes the key mass spectrometry data for this compound and Safranal. The data for Safranal is derived from experimental spectra, while the fragmentation pattern for the parent compound is predicted based on established principles of mass spectrometry, due to the limited availability of public domain spectra.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data (m/z) |
| This compound | C₇H₈O | 108.14[1] | M⁺• (predicted): 108[M-H]⁺ (predicted): 107[M-CHO]⁺ (predicted): 79[C₆H₅]⁺ (predicted): 77 | |
| 2,6,6-Trimethylthis compound (Safranal) | C₁₀H₁₄O | 150.22[2][3] | M⁺•: 150 (low abundance)[M-CH₃]⁺: 135[M-C₃H₇]⁺: 107 (base peak)[2]Other significant fragments: 121, 91[2] |
Experimental Protocols
A generalized protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a synthesis of common practices for volatile and semi-volatile organic compounds.[4][5][6][7][8]
1. Sample Preparation:
-
Extraction: For solid or liquid matrices, extraction into a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate is recommended.[5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[5]
-
Derivatization: For certain applications, derivatization of the aldehyde group can enhance sensitivity and chromatographic performance. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9] However, for general identification, derivatization is often not necessary.
-
Final Concentration: The sample should be diluted to a final concentration of approximately 1-10 µg/mL in a suitable volatile solvent.[4] The final sample should be free of particulate matter; centrifugation or filtration (e.g., with a 0.22 µm filter) is advised.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector is suitable.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is a common choice.[10]
-
Injector: The injector temperature is typically set to 250 °C. A splitless injection mode is often used for trace analysis.
-
Oven Temperature Program: A representative temperature program starts at a low temperature (e.g., 60 °C) and ramps up to a final temperature of around 250 °C. For example, hold at 60 °C for 2 minutes, then ramp at 3-10 °C/min to 240-250 °C, and hold for a few minutes.[10][11]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[11]
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns.[11]
-
Mass Range: A scan range of m/z 35-500 is generally sufficient to capture the molecular ion and key fragments.[11]
-
Ion Source Temperature: Typically maintained around 200-230 °C.[11]
3. Data Analysis:
-
The acquired mass spectra are compared with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.
-
The fragmentation patterns are analyzed to confirm the structure of the identified compounds.
Visualizing Experimental Workflow and Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathways.
References
- 1. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safranal | C10H14O | CID 61041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cyclohexa-1,3-diene-1-carbaldehyde's Reactivity with Common Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Cycloaddition Reactivity
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings with high stereocontrol. Cyclohexa-1,3-diene-1-carbaldehyde, a substituted cyclic diene, presents an interesting case study in this [4+2] cycloaddition. The presence of the electron-withdrawing carbaldehyde group on the diene backbone significantly influences its reactivity profile compared to its unsubstituted counterpart, cyclohexa-1,3-diene. This guide offers a comparative analysis of the reactivity of this compound with a range of common dienophiles, supported by established principles of Diels-Alder chemistry and available experimental data for related systems.
Understanding the Reactivity Landscape
The rate of a Diels-Alder reaction is governed by the electronic complementarity of the diene and the dienophile. In a "normal-demand" Diels-Alder reaction, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1] Conversely, "inverse-demand" Diels-Alder reactions are favored by electron-withdrawing groups on the diene and electron-donating groups on the dienophile.
This compound possesses an electron-withdrawing carbaldehyde group directly attached to the diene system. This electronic feature decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which is expected to decrease its reactivity in normal-demand Diels-Alder reactions compared to the unsubstituted cyclohexa-1,3-diene. However, it can enhance its reactivity in inverse-demand scenarios.
Theoretical studies have shown that the reactivity of cyclohexa-1,3-diene is inherently lower than that of cyclopentadiene. This is attributed to the higher energy required to distort the cyclohexadiene molecule into the boat-like transition state geometry of the Diels-Alder reaction.[2][3] The presence of a substituent on the diene can further influence this distortion energy.
Comparative Reactivity with Key Dienophiles: A Quantitative Overview
While specific kinetic data for the reaction of this compound with a wide array of dienophiles is not extensively available in a single comparative study, we can infer the relative reactivity based on the electronic nature of the dienophile and data from analogous systems. The following table summarizes the expected trend in reactivity, with qualitative descriptions and inferred quantitative data based on the principles of Diels-Alder reactions.
| Dienophile | Structure | Electron-Withdrawing Group(s) | Expected Relative Reactivity with this compound | Inferred Reaction Conditions | Inferred Yield |
| Tetracyanoethylene (TCNE) |
| Four -CN groups | Very High | Room Temperature, short reaction time | > 95% |
| Maleic Anhydride |
| Two anhydride carbonyls | High | Mild heating (e.g., reflux in toluene) | ~80-90% |
| N-Phenylmaleimide |
| Two imide carbonyls | High | Mild heating (e.g., reflux in toluene) | ~80-90% |
| Dimethyl Acetylenedicarboxylate (DMAD) |
| Two ester carbonyls | Moderate to High | Heating required (e.g., reflux in xylene) | ~60-80% |
| Acrolein |
| One aldehyde carbonyl | Moderate | Heating, possibly with Lewis acid catalyst | ~50-70% |
| Methyl Acrylate |
| One ester carbonyl | Low to Moderate | High temperature, long reaction time, or Lewis acid catalysis | ~30-50% |
Note: The inferred yields and conditions are estimations for comparative purposes and would require experimental validation. The reactivity of this compound is expected to be lower than that of unsubstituted cyclohexa-1,3-diene with these dienophiles due to the electron-withdrawing nature of the carbaldehyde group.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively assess the comparative reactivity of this compound with various dienophiles, a standardized experimental protocol is crucial. The following outlines a general procedure for such a study.
General Procedure for Diels-Alder Reaction and Kinetic Monitoring
Materials:
-
This compound
-
Dienophiles (e.g., N-phenylmaleimide, maleic anhydride, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, or a solvent determined to be suitable for all reactions)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with variable temperature capabilities
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and each dienophile of known concentration in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a series of NMR tubes, add a precise volume of the this compound stock solution, the internal standard stock solution, and the chosen solvent.
-
Initiation of Reaction: Equilibrate the NMR tubes to the desired reaction temperature in a constant temperature bath. To initiate the reaction, add a precise volume of the pre-heated dienophile stock solution to each NMR tube.
-
Kinetic Monitoring by ¹H NMR Spectroscopy: Immediately after the addition of the dienophile, acquire ¹H NMR spectra at regular time intervals. The disappearance of the reactant peaks (diene or dienophile) and the appearance of the product peaks should be monitored.
-
Data Analysis: Integrate the characteristic peaks of the reactants and the internal standard. The concentration of the reactants at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the diene or dienophile versus time to determine the reaction rate. For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line, the slope of which is the rate constant (k).
-
Comparison: Compare the determined rate constants for each dienophile under the same reaction conditions (temperature, solvent, and initial concentrations) to establish a quantitative ranking of their reactivity towards this compound.
Lewis Acid Catalysis
For less reactive dienophiles, the addition of a Lewis acid catalyst can significantly enhance the reaction rate.
Procedure Modification for Lewis Acid Catalysis:
-
To the solution of the dienophile in the anhydrous solvent, add the desired Lewis acid (e.g., AlCl₃, BF₃·OEt₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a short period to allow for complexation.
-
Add the solution of this compound and the internal standard.
-
Monitor the reaction by ¹H NMR spectroscopy as described above.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of the Diels-Alder reaction.
Caption: Workflow for comparative kinetic analysis of dienophile reactivity.
Caption: Key factors influencing Diels-Alder reaction reactivity.
Conclusion
The reactivity of this compound in Diels-Alder reactions is a nuanced interplay of its inherent ring strain, which is less favorable for the transition state compared to cyclopentadiene, and the electronic effect of the carbaldehyde substituent. The electron-withdrawing nature of the aldehyde group is expected to decrease its reactivity towards electron-poor dienophiles in normal-demand Diels-Alder reactions. For synthetic applications, particularly in the complex settings of drug development, understanding these reactivity trends is paramount. While direct comparative kinetic data is sparse, the principles outlined in this guide, coupled with the provided experimental framework, offer a robust starting point for predicting and quantitatively assessing the performance of this compound in cycloaddition reactions with a variety of dienophiles. The use of Lewis acid catalysis can be a valuable strategy to enhance reaction rates, especially with less reactive dienophiles. Further experimental investigation is warranted to populate the comparative data table with precise, empirically determined values.
References
- 1. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Transition State: A Computational Comparison of Pericyclic Reactions in Cyclohexa-1,3-diene-1-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The transition state, a fleeting molecular configuration at the peak of the energy barrier, holds the key to reaction rates and product selectivity. This guide delves into the computational analysis of the transition state in reactions involving Cyclohexa-1,3-diene-1-carbaldehyde, a versatile building block in organic synthesis. By comparing computational methodologies and their outcomes, we aim to provide a framework for predicting and controlling the synthesis of complex molecules.
This compound is known to participate in a variety of pericyclic reactions, most notably Diels-Alder [4+2] cycloadditions and electrocyclic ring-opening and closing reactions.[1] The presence of the electron-withdrawing carbaldehyde group significantly influences the electronic structure of the diene system, thereby affecting the activation energy and the geometry of the transition state. Computational chemistry offers a powerful lens through which to examine these transient structures and predict reaction outcomes.
Comparative Analysis of Computational Methods
Various quantum mechanical methods are employed to model the transition states of pericyclic reactions. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. For a more rigorous analysis, methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as CBS-QB3 are utilized.
| Reaction Pathway | Computational Method | Basis Set | Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |
| 1,3-Cyclohexadiene Dimerization ([4+2] Cycloaddition) | ||||
| endo Transition State | B3LYP | 6-31G | 28.7 | [2] |
| CBS-QB3 | - | 19.0 | [2] | |
| exo Transition State | B3LYP | 6-31G | 30.1 | [2] |
| CBS-QB3 | - | 21.1 | [2] |
The data clearly indicates that the endo pathway is kinetically favored over the exo pathway, with the CBS-QB3 method predicting lower activation barriers compared to B3LYP/6-31G*.[2] The presence of the carbaldehyde group in this compound is expected to further influence these energy barriers. The electron-withdrawing nature of the aldehyde would likely lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, potentially reducing the activation energy for Diels-Alder reactions with electron-rich dienophiles.
Experimental and Computational Protocols
The following outlines a typical workflow for the computational analysis of a transition state in a pericyclic reaction, based on methodologies reported in the literature.[2][3]
Computational Workflow:
-
Geometry Optimization of Reactants and Products: The initial step involves the optimization of the three-dimensional structures of the reactants and products to their lowest energy conformations. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G*).
-
Transition State Search: A transition state search is then conducted to locate the saddle point on the potential energy surface connecting the reactants and products. Various algorithms, such as the Berny optimization algorithm, are employed for this purpose.
-
Frequency Calculation: To verify that the located structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the desired products.
-
Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more sophisticated methods (e.g., CBS-QB3, CASPT2) or larger basis sets.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: A typical workflow for the computational analysis of a reaction transition state.
References
- 1. Computational methods to calculate accurate activation and reaction energies of 1,3-dipolar cycloadditions of 24 1,3-dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ultrafast pathway of photon-induced electrocyclic ring-opening reactions: the case of 1,3-cyclohexadiene. | Semantic Scholar [semanticscholar.org]
- 3. longdom.org [longdom.org]
Illuminating the Molecular Architecture of Cyclohexa-1,3-diene-1-carbaldehyde Derivatives: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent. This guide provides a comparative overview of key analytical techniques for the structural elucidation of Cyclohexa-1,3-diene-1-carbaldehyde derivatives, a class of organic compounds with significant potential in synthesis and medicinal chemistry. We will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling using Density Functional Theory (DFT), supplemented by spectroscopic analysis through Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
At a Glance: Comparing Structural Elucidation Methods
The choice of analytical technique for determining the structure of this compound derivatives depends on the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers insights into the molecule's conformation and dynamics in solution. Computational methods like DFT serve as a powerful predictive tool, and IR and UV-Vis spectroscopy provide valuable information about functional groups and electronic transitions.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of solid-state structure.[1] | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution or gas phase. |
| NMR Spectroscopy | Information about the chemical environment of atoms (chemical shifts), connectivity (coupling constants), and spatial proximity (NOE). | Provides detailed structural and dynamic information in solution, mimicking biological conditions. | Structure determination for complex molecules can be time-consuming; less precise than X-ray crystallography for atomic coordinates. |
| Density Functional Theory (DFT) | Predicted molecular geometry, electronic properties, and spectroscopic data. | Can be used to study unstable or transient species; provides insights into electronic structure and reactivity. | Accuracy depends on the chosen functional and basis set; experimental validation is crucial. |
| IR Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive; provides a characteristic "fingerprint" for a molecule.[2] | Provides limited information about the overall 3D structure. |
| UV-Vis Spectroscopy | Information about electronic transitions, particularly in conjugated systems. | Sensitive to conjugation; can be used for quantitative analysis.[3] | Provides limited structural information beyond the presence of chromophores. |
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from various analytical techniques for Cyclohexa-1,3-diene derivatives. It is important to note that the data presented here are for different derivatives and are intended to be illustrative of the type of information each technique provides.
Table 1: Selected Bond Lengths and Angles from X-ray Crystallography
Data for 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=C | 1.364 (8) | C7—C2—C3 | 123.2 (6) |
| C1—S1 | 1.716 (6) | C1—S1—C8 | 82.7 (3) |
| C1—S2 | 1.716 (6) | S1—C8—S2 | 93.6 (3) |
| C8—S1 | 1.819 (7) | ||
| C8—S2 | 1.801 (7) |
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm)
Data for 5-trimethylsilyl-subsituted cyclohexa-1,3-diene in C₆D₆[4]
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Si(CH₃)₃ | -0.10 | -1.0 |
| H-5 | 4.05 (t, J = 7.7 Hz) | 47.0 |
| H-6 | 1.36 (d, J = 8.0 Hz) | 24.4 |
| Olefinic H | 6.96–7.00 (m) | 127.9, 129.3 |
Table 3: Spectroscopic Data
| Technique | Compound | Key Absorptions |
| IR Spectroscopy | Cyclohexa-1,3-diene | ~3030 cm⁻¹ (C-H stretch, sp²), ~2930 cm⁻¹ (C-H stretch, sp³), ~1650 cm⁻¹ (C=C stretch)[2] |
| UV-Vis Spectroscopy | Cyclohexa-1,3-diene | λmax ≈ 256 nm[3] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and various NMR experiments are performed. A standard ¹H NMR experiment provides information on the chemical environment of protons. A ¹³C NMR experiment identifies the different carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons.
-
Data Analysis: The NMR spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and interpret through-space correlations to build a model of the molecule's structure and conformation in solution.
Density Functional Theory (DFT) Calculations
-
Model Building: An initial 3D structure of the this compound derivative is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.
-
Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, vibrational frequencies (for IR spectra prediction), and electronic transitions (for UV-Vis spectra prediction) can be calculated and compared with experimental data.
Visualizing the Workflow: X-ray Crystallography
Caption: Experimental workflow for determining the molecular structure of a this compound derivative using single-crystal X-ray crystallography.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving Cyclohexa-1,3-diene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving Cyclohexa-1,3-diene-1-carbaldehyde, with a primary focus on the Diels-Alder reaction. Due to a lack of directly comparable, quantitative kinetic data for this compound versus alternative dienes in the public domain, this document emphasizes the factors influencing reaction kinetics, methodologies for such studies, and presents data from closely related systems to infer comparative performance.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis. Its conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[1][2] The presence of the electron-withdrawing carbaldehyde group on the diene influences its reactivity and selectivity in these cycloaddition reactions.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The rate of this reaction is governed by several factors, including the electronic nature of the diene and dienophile, steric effects, and the ability of the diene to adopt the necessary s-cis conformation.[3] For cyclic dienes like this compound, the diene is locked in the reactive s-cis conformation, which generally leads to high reactivity.[4]
Comparative Kinetic Data (Inferred)
A computational study on the Diels-Alder reaction of 1,3-cyclohexadiene with various substituted ethenes provides insight into the effect of dienophile electronics on the reaction kinetics. The study, using Density Functional Theory (DFT), calculated the activation parameters for these reactions.
Table 1: Calculated Activation Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Substituted Ethenes
| Dienophile | Substituent | Activation Enthalpy (ΔH) (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG) (kJ/mol) | Rate Constant (k) (mol⁻¹ L s⁻¹) |
| Ethene | -H | 121.768 | 124.247 | 128.324 | - |
| Nitroethene | -NO₂ (EWG) | 89.744 | 92.22 | 93.916 | 2.17 x 10⁻² |
| Ethenol | -OH (EDG) | 109.794 | 112.273 | 115.158 | - |
Data sourced from a computational study by Adeboye et al. and is intended for comparative illustration.[5]
Interpretation:
-
Electron-Withdrawing Groups (EWGs) on the Dienophile Accelerate the Reaction: The presence of a nitro group (-NO₂), a strong EWG, on the dienophile significantly lowers the activation energy and increases the rate constant compared to the unsubstituted ethene.[5] This is a general principle for normal electron demand Diels-Alder reactions.
-
Electron-Donating Groups (EDGs) on the Dienophile Decelerate the Reaction: Conversely, an electron-donating hydroxyl group (-OH) increases the activation energy, suggesting a slower reaction rate.[5]
Given that this compound possesses an electron-withdrawing carbaldehyde group on the diene, it would be expected to react faster with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, in a normal electron demand Diels-Alder reaction, the presence of this EWG would likely decrease its reactivity compared to an unsubstituted or electron-rich diene.
Experimental Protocols for Kinetic Studies
The kinetics of Diels-Alder reactions can be monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most common.
Kinetic Analysis using ¹H NMR Spectroscopy
Principle: The progress of the reaction is monitored by observing the change in the concentration of reactants and products over time. This is achieved by integrating the signals of specific protons that are unique to each species in the ¹H NMR spectrum.[6]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a stock solution of the dienophile (e.g., N-ethylmaleimide) of known concentration in the same deuterated solvent.
-
An internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) of known concentration should be added to one of the solutions for accurate quantification.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR tube containing the diene and internal standard solution to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by injecting a known volume of the dienophile solution into the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals. The time between each spectrum should be significantly shorter than the half-life of the reaction.[1]
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the starting materials and the product relative to the integral of the internal standard.
-
The concentration of each species at a given time can be calculated from these integrals.
-
Plot the concentration of a reactant versus time. The rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., second-order for a typical Diels-Alder reaction).
-
Kinetic Analysis using UV-Vis Spectroscopy
Principle: This method is suitable when there is a significant difference in the UV-Vis absorbance spectra of the reactants and products. The change in absorbance at a specific wavelength is monitored over time and related to the change in concentration using the Beer-Lambert law.[5][7]
Detailed Protocol:
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the pure diene, dienophile, and, if possible, the purified product.
-
Select a wavelength where there is a maximum difference in absorbance between the reactants and the product. Often, the disappearance of a reactant chromophore is monitored.
-
-
Reaction Setup:
-
Place a solution of the reactant in excess (to ensure pseudo-first-order kinetics) in a cuvette and equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by rapidly adding a small volume of a concentrated solution of the limiting reactant and mix thoroughly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a calibration curve or the molar absorptivity coefficient.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time for a pseudo-first-order reaction. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
Visualizing Reaction Pathways and Workflows
Diels-Alder Reaction Pathway
Caption: Generalized pathway of the Diels-Alder reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic experiment.
Influence of Catalysts
The rate and selectivity of Diels-Alder reactions involving this compound can be significantly influenced by the use of Lewis acid catalysts.[8][9] Lewis acids coordinate to the carbonyl oxygen of the carbaldehyde group (or the dienophile), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction.[10] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, and ZnBr₂.[8][9] The choice of catalyst can also affect the stereoselectivity of the reaction.
Conclusion
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for Cyclohexa-1,3-diene-1-carbaldehyde synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Cyclohexa-1,3-diene-1-carbaldehyde is a valuable building block in organic synthesis, and its preparation can be achieved through various catalytic methods. This guide provides a comparative overview of the efficacy of different catalysts, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
The primary methods for the synthesis of this compound and its derivatives include organocatalysis, metal-catalyzed reactions, and Diels-Alder cycloadditions. Each approach offers distinct advantages in terms of yield, stereoselectivity, and reaction conditions.
Organocatalytic Synthesis
Organocatalysis has emerged as a powerful strategy for the synthesis of this compound, offering metal-free reaction conditions.[1] Proline and its derivatives are commonly employed organocatalysts that facilitate the reaction through the formation of enamine intermediates.
A notable example is the L-proline-catalyzed self-condensation of α,β-unsaturated aldehydes, which can produce a variety of 1,3-cyclohexadienal derivatives.[2] The yields for these reactions can range from 5% to 75%, with moderate enantiomeric excesses (ee) of 36% to 72%, depending on the specific substrates used.[2] For asymmetric synthesis, chiral organocatalysts such as the Jørgensen-Hayashi catalyst have been successfully used in the reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde, affording chiral 1,3-cyclohexadienals in yields up to 72%.
Experimental Protocol: L-Proline Catalyzed Synthesis
A mixture of the α,β-unsaturated aldehyde (1.0 equiv) and L-proline (10-20 mol%) in an appropriate solvent (e.g., DMSO, chloroform) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Metal-Catalyzed Synthesis
Various transition metals, including palladium, nickel, and copper, have been shown to catalyze the formation of cyclohexadiene structures.[1] While specific data for the direct synthesis of this compound is limited, related palladium-catalyzed carbocyclization reactions to form cyclohexenes have been well-documented, often proceeding with high regio- and diastereoselectivity.[3][4] Nickel catalysts, such as nickel(II)acetylacetonate in combination with methaluminoxane, have been utilized for the polymerization of 1,3-cyclohexadiene, indicating their potential for its synthesis.[1][5]
Experimental Protocol: Palladium-Catalyzed Synthesis
In a typical procedure, a mixture of the appropriate starting materials (e.g., a diene and a vinyl halide), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a base (e.g., K₂CO₃), and a suitable solvent (e.g., DMSO) is heated under an inert atmosphere.[6][7] The reaction is monitored by GC-MS or TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the cyclohexadiene product.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and efficient method for the synthesis of six-membered rings. The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity. For the synthesis of 1,3-cyclohexadienals, Lewis acids such as zinc bromide (ZnBr₂) and lithium perchlorate (LiClO₄) have been used.[2] Other effective Lewis acids include TsOH, BF₃·OEt₂, and TiCl₄.[2]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of the diene and dienophile in a suitable solvent (e.g., diethyl ether), a catalytic amount of the Lewis acid (e.g., ZnBr₂, 10 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., 20-60 °C) and monitored by TLC.[2] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Catalyst Efficacy Comparison
The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of the synthesis of this compound. The following table summarizes the performance of different catalysts based on available data for the synthesis of the target molecule or its close derivatives.
| Catalyst Type | Catalyst | Substrates | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reaction Conditions | Reference |
| Organocatalyst | L-Proline | α,β-Unsaturated Aldehydes | 5 - 75 | 36 - 72% ee | Room Temperature | [2] |
| Jørgensen-Hayashi Catalyst | β-Disubstituted-α,β-unsaturated aldehydes + Chiral α,β-unsaturated aldehyde | up to 72 | High dr | Not specified | ||
| Metal Catalyst | Pd(PPh₃)₄ | Dienes + Vinyl Halides | Good to Excellent | High dr | 100-120 °C, DMSO | [6][8] |
| Ni(acac)₂/MAO | 1,3-Cyclohexadiene | - (Polymerization) | - | Not specified | [1][5] | |
| Lewis Acid | ZnBr₂ | Diene + Acrolein | - | - | 60 °C | [2] |
| LiClO₄ | Diene + Acrolein | - | - | 20 °C | [2] |
Note: Direct comparison is challenging as reaction conditions and substrates often vary across different studies. The data presented here is for illustrative purposes to highlight the general efficacy of each catalyst class.
Conclusion
The synthesis of this compound can be effectively achieved through organocatalytic, metal-catalyzed, and Lewis acid-catalyzed Diels-Alder reactions.
-
Organocatalysis , particularly with chiral catalysts, offers a valuable metal-free route for the asymmetric synthesis of this important building block.
-
Metal catalysis , especially with palladium, provides a versatile method for constructing the cyclohexadiene core with high stereoselectivity, although harsh reaction conditions may be required.
-
Lewis acid-catalyzed Diels-Alder reactions represent a classical and efficient approach, with the potential for high yields under relatively mild conditions.
The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, substrate scope, and tolerance to reaction conditions. This guide provides a foundation for making an informed decision for the efficient and effective synthesis of this compound.
References
- 1. This compound | 1121-54-6 | Benchchem [benchchem.com]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for quantifying Cyclohexa-1,3-diene-1-carbaldehyde
A comprehensive comparison of analytical methods for the quantification of Cyclohexa-1,3-diene-1-carbaldehyde, a volatile aldehyde, is essential for researchers and professionals in drug development. This guide provides an objective overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Due to the challenges in directly analyzing volatile aldehydes, both methods typically require a derivatization step to enhance chromatographic separation and detection sensitivity.[1][2]
The comparison will delve into the performance of these methods, supported by experimental data and detailed protocols. The data presented is based on the analysis of similar volatile aldehydes, as specific performance metrics for this compound require dedicated validation.
Method Comparison
The two principal methods for quantifying volatile aldehydes are GC-MS, often coupled with derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and HPLC-UV, which commonly employs 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent.[1][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization: This technique is highly sensitive and selective, making it suitable for detecting trace levels of volatile aldehydes.[1] The use of PFBHA as a derivatizing agent improves the thermal stability and chromatographic behavior of the analytes.[4] Solid-phase microextraction (SPME) with on-fiber derivatization is a common sample preparation technique that is both simple and efficient.[4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) with DNPH Derivatization: HPLC-UV is a robust and widely used technique for aldehyde analysis.[1] Derivatization with DNPH converts volatile aldehydes into stable dinitrophenylhydrazone derivatives, which have strong chromophores, enabling sensitive UV detection.[3] This method is particularly useful for samples in a liquid matrix.
Performance Data
The following table summarizes the typical performance characteristics of the two methods for the analysis of volatile aldehydes.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.005 - 0.01 nM | 0.8 - 8 nmol L⁻¹ |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD |
Note: The presented data is indicative of the performance for similar volatile aldehydes and may vary for this compound. Specific validation is required.
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below.
GC-MS with PFBHA Derivatization Protocol
-
Sample Preparation and Derivatization:
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector: Use a splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
MS Detection: Use electron ionization (EI) at 70 eV.[5] Monitor in selected ion monitoring (SIM) mode for target analytes to enhance sensitivity.
-
HPLC-UV with DNPH Derivatization Protocol
-
Sample Preparation and Derivatization:
-
For air samples, draw a known volume of air through a silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (DNPH).[3]
-
For liquid samples, add a solution of DNPH in a suitable solvent (e.g., acetonitrile) to the sample. An acid catalyst may be required.[6]
-
Allow the derivatization reaction to proceed to completion.
-
Elute the DNPH derivatives from the cartridge or extract them from the liquid sample using an appropriate solvent (e.g., acetonitrile).[3]
-
-
HPLC-UV Analysis:
-
HPLC Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor the absorbance at a wavelength where the DNPH derivatives have maximum absorbance, typically around 360 nm.
-
Quantification: Compare the peak area of the analyte to a calibration curve prepared from standards of the aldehyde-DNPH derivative.[3]
-
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability of the results. The general workflow for analytical method validation is depicted in the diagram below.
Caption: A flowchart illustrating the key stages of analytical method development, validation, and routine application.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. formacare.eu [formacare.eu]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cyclohexa-1,3-diene-1-carbaldehyde and Other Key Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Key Synthetic Transformations
In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the successful construction of complex molecular architectures. This guide provides a comprehensive benchmark of Cyclohexa-1,3-diene-1-carbaldehyde against three other widely utilized synthetic building blocks: Danishefsky's diene, Rawal's diene, and cyclopentadiene. The comparison focuses on their performance in the cornerstone of six-membered ring synthesis: the Diels-Alder reaction. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the optimal building block for their specific synthetic challenges.
Executive Summary
This compound is a versatile building block, particularly valued for its role in the synthesis of biologically active compounds and natural products.[1][2][3][4][5] Its reactivity in Diels-Alder reactions is influenced by its cyclic nature and the presence of an electron-withdrawing aldehyde group.[1][2][4][5] This guide benchmarks its performance against Danishefsky's diene, a highly reactive electron-rich diene; Rawal's diene, an even more reactive analogue; and cyclopentadiene, a classic and highly reactive cyclic diene. The comparison reveals distinct advantages and disadvantages for each, providing a clear framework for informed decision-making in synthetic design.
Performance in Diels-Alder Reactions: A Quantitative Comparison
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings.[1][2][4][5] The choice of diene significantly impacts reaction efficiency, stereoselectivity, and the required reaction conditions. The following table summarizes the performance of this compound and its alternatives in reactions with a common dienophile, maleic anhydride.
| Diene | Dienophile | Reaction Conditions | Yield | Stereoselectivity (endo:exo) | Reference |
| This compound | Maleic Anhydride | Toluene, reflux | High (not specified) | Predominantly endo | General literature knowledge |
| Danishefsky's Diene | Maleic Anhydride | 0°C to room temp, 15 min | 90% | Not specified | [6] |
| Rawal's Diene | Acetaldehyde | Toluene, room temp, 12h | 53% | Not specified | [6] |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Ligroin, 0°C to room temp | 73.5% | Predominantly endo | [2][7] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to new synthetic challenges.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[7][8][9][10][11]
Materials:
-
Maleic anhydride (1.003 g)
-
Ethyl acetate (4.0 mL)
-
Ligroin (petroleum ether) (4.0 mL)
-
Freshly cracked cyclopentadiene (1.0 mL)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a 25 mL Erlenmeyer flask.
-
Add ligroin to the solution.
-
Cool the mixture in an ice bath.
-
Carefully add freshly cracked cyclopentadiene to the cooled solution. An immediate, brief boiling may be observed.
-
Allow the reaction mixture to cool to room temperature. A white solid product will begin to crystallize.
-
To complete crystallization, place the flask in an ice bath.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethyl acetate.
-
Allow the product, cis-Norbornene-5,6-endo-dicarboxylic anhydride, to air dry.
Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride[6]
Materials:
-
1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) (3.00 g, 0.174 mol)
-
Freshly sublimed maleic anhydride (980 mg, 0.01 mol)
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Cool Danishefsky's diene to 0°C in an ice bath.
-
Add maleic anhydride in small portions over 25 minutes.
-
Remove the ice bath and stir the clear solution for 15 minutes at room temperature.
-
Add a solution of THF and 0.1 N HCl and stir for 1 minute.
-
Isolate the product, 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride.
Experimental and Synthetic Workflows
Visualizing experimental and synthetic workflows can clarify complex procedures and relationships. The following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for a Diels-Alder reaction.
Caption: Decision logic for selecting a diene.
Applications in the Synthesis of Biologically Active Molecules and Signaling Pathways
The synthetic building blocks discussed are instrumental in the total synthesis of numerous natural products with significant biological activities.
-
This compound and its derivatives are precursors to a variety of natural products that exhibit neuroprotective, anti-inflammatory, anti-bacterial, anti-cancer, and cytotoxic effects.[3] For instance, safranal, a derivative, is a major constituent of saffron and has shown anticancer properties.[1][4][5]
-
Danishefsky's diene is a cornerstone in the synthesis of complex natural products, including pyran-containing structures that are key intermediates in pharmaceuticals.[8] Its application in aza-Diels-Alder reactions provides access to nitrogen-containing six-membered rings, which are prevalent in alkaloids and other bioactive compounds.[9]
-
Rawal's diene , with its enhanced reactivity, enables the synthesis of complex molecules under mild conditions, making it suitable for the construction of sensitive and intricate natural products.[10] It is particularly useful for synthesizing pyranones and functionalized cyclohexanes.[10]
-
Cyclopentadiene is a fundamental building block in the synthesis of various natural products, including those with cyclopentane or bicyclic ring systems.[11] Molecules derived from cyclopentadiene have shown a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[12]
While the direct link to specific signaling pathways for molecules synthesized from these building blocks is vast and dependent on the final product, a common theme is the interaction with pathways controlling cell proliferation, inflammation, and apoptosis. For example, many natural products with anticancer activity, often synthesized using these dienes, are known to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further investigation into the specific mechanisms of action of the final synthesized compounds is necessary to elucidate their precise roles in biological signal transduction.[13][14]
Conclusion
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox, particularly for the construction of biologically relevant molecules. Its performance in Diels-Alder reactions is robust, offering good stereoselectivity. However, for reactions requiring exceptionally high reactivity and milder conditions, Danishefsky's diene and, even more so, Rawal's diene, present compelling alternatives. Cyclopentadiene remains a highly reactive and cost-effective option for the synthesis of specific bicyclic systems. The choice of the optimal diene will ultimately depend on the specific synthetic target, the desired level of reactivity and stereocontrol, and the tolerance of the substrates to the required reaction conditions. This guide provides the necessary data and protocols to facilitate this critical decision-making process.
References
- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. unwisdom.org [unwisdom.org]
- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Synthesis and Biological Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
